Niclosamide-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8Cl2N2O4 |
|---|---|
Molecular Weight |
333.07 g/mol |
IUPAC Name |
5-chloro-N-(2-chloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)/i2+1,3+1,6+1,8+1,10+1,11+1 |
InChI Key |
RJMUSRYZPJIFPJ-WWNCZKIWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C(=O)N[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)[N+](=O)[O-])Cl)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
The Multi-Pronged Attack of Niclosamide on Cancer Cells: A Technical Guide to its Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention in oncology for its potent anti-cancer properties.[1] Its ability to simultaneously modulate multiple oncogenic signaling pathways and cellular processes makes it a compelling candidate for cancer therapy.[1][2] This technical guide delves into the core mechanisms of action of niclosamide in cancer cells. It is important to note that Niclosamide-13C6 is a stable isotope-labeled version of niclosamide.[3][4] This labeling provides a valuable tool for researchers in analytical and pharmacokinetic studies to differentiate the administered compound from its metabolites, but it is not expected to alter the biological activity of the parent molecule.[4] Therefore, the mechanisms described herein for niclosamide are considered directly applicable to this compound.
Core Mechanisms of Action
Niclosamide exerts its anti-cancer effects through a multi-targeted approach, primarily by acting as a mitochondrial uncoupler and by inhibiting several critical signaling pathways that are often dysregulated in cancer.[1][2]
Mitochondrial Uncoupling
A primary and well-documented mechanism of niclosamide is its function as a mitochondrial uncoupler.[2][5] By shuttling protons across the inner mitochondrial membrane, niclosamide dissipates the proton gradient required for ATP synthesis.[5] This disruption of oxidative phosphorylation leads to a decrease in intracellular ATP levels and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2] The activation of AMPK can trigger downstream effects that inhibit cell growth and proliferation.[2]
Inhibition of Key Signaling Pathways
Niclosamide has been shown to potently inhibit multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
The Wnt/β-catenin pathway is frequently hyperactivated in various cancers, leading to the transcription of genes involved in cell proliferation and survival.[6][7] Niclosamide inhibits this pathway at multiple levels. It has been shown to promote the internalization of the Wnt receptor Frizzled1 (Fzd1) and the degradation of the Wnt co-receptor LRP6.[1][8][9] Furthermore, it can suppress the expression of Dishevelled-2 (Dvl2) and inhibit the formation of the β-catenin/TCF transcription complex, ultimately leading to the downregulation of Wnt target genes like c-Myc and Cyclin D1.[1][6]
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is a common feature of many cancers.[2][10] Niclosamide inhibits mTORC1 signaling, which can be attributed to at least two mechanisms. As a mitochondrial uncoupler, the resulting increase in the AMP/ATP ratio activates AMPK, which in turn inhibits mTORC1.[2] Additionally, niclosamide has been shown to possess protonophoric activity that can lead to cytosolic acidification, a condition that inhibits mTORC1 signaling.[10][11]
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis.[12][13] Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway.[12] It has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705, which is crucial for its activation, and to block its translocation to the nucleus, thereby preventing the transcription of its target genes.[13][14][15]
The nuclear factor-kappa B (NF-κB) signaling pathway is involved in inflammation, immunity, cell survival, and proliferation, and its aberrant activation is linked to cancer development and progression.[16][17] Niclosamide has been demonstrated to suppress NF-κB signaling by inhibiting the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[17][18] This prevents the nuclear translocation of the NF-κB complex (p65/p50) and the subsequent transcription of NF-κB target genes.[17]
Quantitative Data on Niclosamide's Anti-Cancer Activity
The following tables summarize the in vitro efficacy of niclosamide across various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Prostate Cancer | Du145 | 0.7 | [12] |
| Prostate Cancer | PC-3 | < 1 | [8] |
| Breast Cancer | MDA-MB-231 | < 1 | [8] |
| Breast Cancer | T-47D | < 1 | [8] |
| Lung Adenocarcinoma | A549 | Not specified | [12] |
| Epithelial Carcinoma | HeLa | Not specified | [12] |
| Colorectal Cancer | CaCO2 | Not specified | [6] |
| Colorectal Cancer | HCT116 | Not specified | [6] |
| Ovarian Cancer | A2780cp20 | ~4 (for apoptosis) | [14] |
| Cancer Type | Cell Line | Treatment | Effect | Reference |
| Colorectal Cancer | CaCO2, HCT116 | 1, 5, 10 µM Niclosamide | Dose-dependent inhibition of Wnt/β-catenin signaling (TOPflash assay) | [6] |
| Prostate & Breast Cancer | PC-3, DU145, MDA-MB-231, T-47D | 1.2, 2.4 µM Niclosamide | Significant induction of apoptotic DNA fragmentation | [8] |
| Hepatocellular Carcinoma | HepG2, QGY-7703, SMMC-7721 | Niclosamide | Suppression of STAT3 phosphorylation at Y705 | [15] |
| Acute Myelogenous Leukemia | HL-60 | 500 nM Niclosamide | Inhibition of TNFα-induced IκBα phosphorylation | [19] |
Key Experimental Protocols
Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To determine the effect of niclosamide on the expression and phosphorylation status of key signaling proteins (e.g., STAT3, p-STAT3, β-catenin, LRP6).
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured to 70-80% confluency and then treated with various concentrations of niclosamide or vehicle control for a specified duration.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-STAT3, anti-p-STAT3, anti-β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTS Assay)
Objective: To assess the cytotoxic effect of niclosamide on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of niclosamide for 24, 48, or 72 hours.
-
MTS Reagent Addition: Following the treatment period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance at 490 nm is then measured using a microplate reader. The quantity of formazan product, as measured by the absorbance, is directly proportional to the number of living cells in culture.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Wnt/β-catenin Reporter Assay (TOPflash Assay)
Objective: To measure the transcriptional activity of the Wnt/β-catenin signaling pathway.
Methodology:
-
Transient Transfection: Cancer cells are transiently co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash) or a control plasmid with mutated TCF/LEF binding sites (FOPflash), along with a Renilla luciferase plasmid (for normalization).
-
Drug Treatment: After transfection, the cells are treated with different concentrations of niclosamide for a specified time.
-
Luciferase Activity Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The relative luciferase units (RLU) are then calculated to quantify the Wnt/β-catenin signaling activity.
Visualizing the Mechanisms of Niclosamide
The following diagrams illustrate the key signaling pathways affected by niclosamide and a typical experimental workflow.
Figure 1: Niclosamide's inhibition of the Wnt/β-catenin signaling pathway.
Figure 2: Mechanisms of mTORC1 inhibition by Niclosamide.
Figure 3: Niclosamide's inhibitory action on the STAT3 signaling pathway.
Figure 4: Inhibition of the NF-κB pathway by Niclosamide.
References
- 1. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound (1325559-12-3) for sale [vulcanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 9. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 16. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The magic bullet: Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to Niclosamide-13C6 in Parasitology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Precision in Antiparasitic Drug Research
Niclosamide, a salicylanilide derivative, has been a cornerstone in treating cestode (tapeworm) infections for decades.[1][2] Its primary mode of action involves the disruption of the parasite's energy metabolism.[2][3] As research expands to repurpose niclosamide for other parasitic diseases like schistosomiasis and cryptosporidiosis, and to understand its complex interactions within host-parasite systems, the need for precise analytical tools has become paramount.
Niclosamide-13C6 is a stable isotope-labeled (SIL) analogue of niclosamide, where six carbon atoms in the nitrophenyl ring are replaced with the heavier ¹³C isotope. This seemingly minor alteration does not change its chemical or biological properties but provides a distinct mass signature (+6 Da) that is easily distinguishable by mass spectrometry.[4][5] This makes this compound an indispensable tool, primarily serving as an ideal internal standard for isotope dilution mass spectrometry. Its use is critical for accurate quantification of unlabeled niclosamide in complex biological matrices, overcoming issues of ion suppression and extraction variability that can plague analytical results. This guide provides an in-depth overview of this compound's application, focusing on its role in enabling robust and reproducible research in parasitology.
Mechanism of Action in Parasites
Niclosamide exerts its anthelmintic effects through a combination of a primary metabolic attack and the disruption of several key signaling pathways.
Primary Mechanism: Mitochondrial Uncoupling
The principal mechanism of niclosamide's toxicity to parasites is the uncoupling of oxidative phosphorylation within their mitochondria.[3][6] As a protonophore, niclosamide shuttles protons across the inner mitochondrial membrane, dissipating the critical proton gradient required by ATP synthase to produce ATP.[3] This leads to a rapid depletion of cellular energy, metabolic arrest, and ultimately, the death of the parasite.[6]
References
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound (1325559-12-3) for sale [vulcanchem.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antiviral Properties of Niclosamide
Disclaimer: The following technical guide focuses on the antiviral properties of Niclosamide . The term "Niclosamide-13C6" refers to a stable isotope-labeled version of Niclosamide, which is primarily used as an internal standard for analytical and pharmacokinetic studies to quantify Niclosamide concentrations. The antiviral activity and mechanisms of action described herein pertain to the parent compound, Niclosamide.
Introduction
Niclosamide is an FDA-approved oral anthelmintic drug that has been used for decades to treat tapeworm infections.[1] In recent years, extensive drug repurposing efforts have identified Niclosamide as a potent, broad-spectrum antiviral agent with activity against a wide range of viruses.[2] Its multifaceted mechanism of action, which primarily targets host cell pathways rather than viral components, makes it a compelling candidate for host-directed antiviral therapy.[1][3]
Initial reports highlighted its efficacy against the Severe Acute Respiratory Syndrome coronavirus (SARS-CoV).[1][4] Subsequent research has demonstrated its inhibitory effects against numerous other viruses, including Middle East Respiratory Syndrome coronavirus (MERS-CoV), SARS-CoV-2, Zika virus (ZIKV), Hepatitis C virus (HCV), human adenovirus (HAdV), and Chikungunya virus (CHIKV).[2] This guide provides an in-depth overview of the antiviral properties of Niclosamide, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanisms of Antiviral Action & Signaling Pathways
Niclosamide exerts its antiviral effects through several host-targeted mechanisms, making it less susceptible to the development of viral resistance.[3] The primary modes of action include the disruption of cellular pH gradients, modulation of autophagy, and inhibition of critical host signaling pathways hijacked by viruses.
Protonophore Activity and Endosomal Acidification
Niclosamide is a lipophilic weak acid that acts as a protonophore, shuttling protons across lipid membranes.[3][5] This action disrupts the essential pH gradients between the cytoplasm and intracellular organelles like endosomes and lysosomes.[5] Many viruses, including influenza virus, coronaviruses, and flaviviruses, depend on the low-pH environment of the endosome to trigger conformational changes in their surface proteins, facilitating fusion with the endosomal membrane and release of the viral genome into the cytoplasm.[1][3][5] By neutralizing these acidic compartments, Niclosamide effectively blocks this crucial entry and uncoating step.[3][6]
Caption: Niclosamide blocks viral entry by neutralizing endosomal pH.
Modulation of Autophagy
Autophagy is a cellular degradation process that viruses can both exploit and be inhibited by. Niclosamide has been shown to modulate this pathway to restrict viral replication. For MERS-CoV and SARS-CoV-2, Niclosamide enhances autophagy by inhibiting the S-phase kinase-associated protein 2 (SKP2).[2][7] SKP2 normally targets Beclin 1 (BECN1), a key autophagy-initiating protein, for degradation.[2] By inhibiting SKP2, Niclosamide increases BECN1 levels, leading to enhanced formation of autolysosomes and subsequent degradation of viral components, thereby reducing viral replication.[2][7]
Inhibition of Host Signaling Pathways
Viruses frequently manipulate host signaling pathways to create a favorable environment for their replication. Niclosamide has been shown to inhibit several of these key pathways:
-
NF-κB Signaling: The NF-κB pathway is central to the inflammatory response and is often activated during viral infection. Niclosamide has been demonstrated to inhibit NF-κB signaling, which may contribute to its antiviral effect against viruses like Hepatitis E virus (HEV).[1][8][9]
-
STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another pathway involved in inflammation and cell proliferation that can be exploited by viruses. Niclosamide is a known inhibitor of STAT3.[1][8]
-
mTORC1 Signaling: The mTORC1 pathway is a master regulator of cell growth and metabolism. Niclosamide can indirectly inhibit mTORC1 signaling.[1][10]
-
Wnt/β-catenin Signaling: While primarily studied in the context of cancer, dysregulation of the Wnt/β-catenin pathway can also impact viral infection. Niclosamide is a potent inhibitor of this pathway.[1][11]
Caption: Niclosamide inhibits multiple pro-viral host signaling pathways.
Other Antiviral Mechanisms
-
Inhibition of Syncytia Formation: For SARS-CoV-2, Niclosamide can disrupt the formation of syncytia (large, multinucleated cells) mediated by the viral spike protein. This is achieved by inhibiting the host cell calcium-dependent scramblase TMEM16F.[5][12]
-
Inhibition of Viral Internalization: Studies on Porcine Epidemic Diarrhea Virus (PEDV) showed that Niclosamide significantly inhibits the entry stage of infection by affecting viral internalization rather than the initial attachment to cells.[6][13]
Quantitative Data on Antiviral Activity
The in-vitro efficacy of Niclosamide has been quantified against a variety of viruses. The key metrics are the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which measures potency, and the half-maximal cytotoxic concentration (CC50), which measures toxicity to the host cells. The ratio of these values (CC50/IC50) yields the Selectivity Index (SI), an indicator of the drug's therapeutic window.
Table 1: In-Vitro Antiviral Activity of Niclosamide against Coronaviruses
| Virus | Strain / Variant | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV | Vero E6 | < 0.1 | ~250 | > 2500 | [2][4] | |
| MERS-CoV | Vero B4 | ~1.0 (at 10µM) | N/A | N/A | [2] | |
| SARS-CoV-2 | WA1 | Vero E6 | 1.664 | > 10 | > 6 | [12] |
| SARS-CoV-2 | WA1 | H1437 | 0.261 | 0.438 | 1.67 | [5][12] |
| SARS-CoV-2 | Alpha (B.1.1.7) | Vero E6 | 0.298 | > 10 | > 33.5 | [12] |
| SARS-CoV-2 | Wuhan D614 | VeroE6 TMPRSS2 | 0.13 | N/A | N/A | [14] |
| SARS-CoV-2 | Delta (B.1.617.2) | VeroE6 TMPRSS2 | 0.08 | N/A | N/A | [14][15] |
| PEDV | Vero | 0.246 | 25.29 | 102.8 | [6] |
Table 2: In-Vitro Antiviral Activity of Niclosamide against Other Viruses
| Virus Family | Virus | Cell Line | IC50 / EC50 (µM) | Reference(s) |
| Flaviviridae | Zika Virus (ZIKV) | N/A | 0.37 | [2] |
| Flaviviridae | Hepatitis C Virus (HCV) | N/A | 0.16 | [2] |
| Togaviridae | Chikungunya Virus (CHIKV) | N/A | Low micromolar | [2] |
| Picornaviridae | Human Rhinovirus (HRV) | N/A | N/A | [2] |
| Filoviridae | Ebola Virus (EBOV) | N/A | 1.5 | [2] |
| Adenoviridae | Human Adenovirus (HAdV) | N/A | 0.6 | [2] |
Experimental Protocols
Evaluating the antiviral properties of a compound like Niclosamide involves a series of standardized in-vitro assays.
Cell Viability / Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of the drug that is toxic to the host cells. Principle: Measures the metabolic activity of viable cells, which is proportional to the cell number. Common methods include MTT or CCK-8 assays.[7][16] Methodology (MTT Assay):
-
Cell Seeding: Seed host cells (e.g., Vero E6) in a 96-well plate at a specified density and incubate for 24 hours to allow for adherence.[17]
-
Compound Treatment: Add serial dilutions of Niclosamide to the wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).[5][16]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16][17]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the CC50 value using non-linear regression.[7]
Antiviral Activity Assay (IC50/EC50 Determination)
Principle: This functional assay measures the ability of a drug to inhibit the production of infectious virus particles, quantified by counting discrete zones of cell death (plaques).[6][18] Methodology:
-
Cell Seeding: Grow a confluent monolayer of susceptible host cells in 6-well or 12-well plates.[6]
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) and allow it to adsorb for 1-2 hours.[18]
-
Compound Treatment: Remove the virus inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of Niclosamide. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.[18]
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet, which stains viable cells. Plaques will appear as clear zones against a stained cell monolayer.[6]
-
Analysis: Count the number of plaques for each drug concentration. Calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value from the dose-response curve.
Caption: Standard experimental workflow for a plaque reduction assay.
Principle: This automated immunofluorescence-based assay simultaneously measures viral infection and cell viability in a high-throughput format.[5][12] Methodology:
-
Cell Seeding: Seed host cells in 384-well plates.[5]
-
Compound Treatment & Infection: Pre-treat cells with serial dilutions of Niclosamide for 1-2 hours. Then, infect the cells with the virus at a specific multiplicity of infection (MOI).[7]
-
Immunostaining: Fix, permeabilize, and stain the cells. Use a nuclear stain (e.g., DAPI or Hoechst) to count total cells (for cytotoxicity) and a fluorescently-labeled antibody against a viral protein (e.g., Nucleocapsid protein) to identify infected cells.[5]
-
Imaging & Analysis: Use a high-content imaging system to automatically capture images from each well. Image analysis software quantifies the number of total cells and infected cells.
-
Calculation: Calculate the percentage of infected cells relative to the virus control. Plot dose-response curves for both antiviral activity and cytotoxicity to determine IC50 and CC50 values concurrently.[12]
Caption: High-throughput screening workflow using automated imaging.
Time-of-Addition Assay
Principle: This assay helps to determine which stage of the viral lifecycle (e.g., entry, replication, egress) is targeted by the drug. Methodology:
-
Experiment Setup: Set up multiple parallel infections.
-
Compound Addition: Add Niclosamide at different time points relative to the virus infection:
-
Pre-treatment: Add before virus inoculation (targets attachment/entry).
-
Co-treatment: Add simultaneously with the virus (targets attachment/entry).
-
Post-treatment: Add at various times after virus inoculation (targets post-entry steps like replication or egress).[6]
-
-
Data Collection: After a single round of replication, collect supernatant or cell lysates.
-
Analysis: Quantify viral yield (e.g., by TCID50 or RT-qPCR). The time point at which the drug loses its effectiveness indicates the stage of the viral lifecycle it inhibits. For example, if Niclosamide is only effective when added early, it likely targets viral entry.[2][6]
References
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide—A promising treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Severe Acute Respiratory Syndrome Coronavirus Replication by Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of niclosamide as a novel antiviral agent against porcine epidemic diarrhea virus infection by targeting viral internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.eur.nl [pure.eur.nl]
- 10. researchgate.net [researchgate.net]
- 11. ajo.asmepress.com [ajo.asmepress.com]
- 12. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Niclosamide suppresses T-cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Niclosamide-13C6 in COVID-19 Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of Niclosamide, with a special focus on the utility of its stable isotope-labeled form, Niclosamide-13C6, in the context of COVID-19 research. While direct studies utilizing this compound in SARS-CoV-2 research are not extensively published, this document outlines its critical role in methodologies essential for drug development, such as pharmacokinetics and bioanalysis, based on the wealth of research conducted on the unlabeled compound.
Antiviral Activity of Niclosamide Against SARS-CoV-2
Niclosamide, an FDA-approved anthelmintic drug, has demonstrated potent antiviral activity against SARS-CoV-2 and its variants in numerous in vitro studies.[1][2] Its efficacy is attributed to a multi-modal mechanism of action that targets host cellular pathways, making it a promising candidate for repurposing.[2][3]
Table 1: In Vitro Efficacy of Niclosamide against SARS-CoV-2 and Variants
| Cell Line | SARS-CoV-2 Strain/Variant | IC50 (μM) | IC90 (μM) | Reference |
| VeroE6 TMPRSS2 | Wuhan D614 | 0.13 | 0.16 | [1] |
| VeroE6 TMPRSS2 | Alpha (B.1.1.7) | 0.12 | 0.15 | [1] |
| VeroE6 TMPRSS2 | Beta (B.1.351) | 0.11 | 0.14 | [1] |
| VeroE6 TMPRSS2 | Delta (B.1.617.2) | 0.10 | 0.13 | [1] |
| Vero E6 | SARS-CoV | < 0.1 | - | [4] |
Pharmacokinetics of Niclosamide
A significant challenge for the systemic application of niclosamide is its low oral bioavailability.[3][5] Understanding its pharmacokinetic profile is crucial for developing formulations that can achieve therapeutic concentrations at the site of infection.
Table 2: Preclinical Pharmacokinetic Parameters of Niclosamide (Unlabeled)
| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | 5 mg/kg Oral | 354 ± 152 | 0.5 | - | 10 | [3] |
| Rat | 0.3-3 mg/kg IV | - | - | - | - | [6] |
| Dog | 0.3-3 mg/kg IV | - | - | - | - | [6] |
Mechanisms of Action Against SARS-CoV-2
Niclosamide's antiviral effects are multifaceted, primarily targeting host cell processes that the virus hijacks for its replication and spread.[2][3][7]
Inhibition of Viral Entry and Replication through Autophagy Modulation
Niclosamide has been shown to modulate the cellular autophagy pathway.[2][8] By inhibiting the S-phase kinase-associated protein 2 (SKP2), niclosamide leads to the stabilization of Beclin-1 (BECN1), a key protein in the initiation of autophagy.[2][4] This enhancement of autophagic flux is believed to interfere with viral replication.[2]
Caption: Niclosamide inhibits SKP2, leading to BECN1 stabilization and autophagy induction, which in turn suppresses viral replication.
Inhibition of Spike-Mediated Syncytia Formation
A pathological hallmark of COVID-19 is the formation of syncytia (multinucleated cells) in the lungs, which is driven by the viral spike protein.[2] Niclosamide has been identified as a potent inhibitor of this process by targeting the host cell calcium-dependent scramblase TMEM16F.[3]
Caption: Niclosamide inhibits the TMEM16F protein, thereby blocking the spike protein-mediated cell fusion that leads to syncytia formation.
Disruption of HuR-Mediated CD147 Expression
Recent studies suggest that niclosamide can also interfere with the expression of CD147, a host protein implicated as an alternative entry receptor for SARS-CoV-2.[7] It achieves this by disrupting the nucleo-cytoplasmic shuttling of the RNA-binding protein HuR, which is necessary for the post-transcriptional regulation of CD147 mRNA.[7]
Caption: Niclosamide disrupts HuR's cytoplasmic function, leading to reduced CD147 protein expression and potentially hindering viral entry.
The Role of this compound in Advancing Research
Stable isotope-labeled compounds like this compound are indispensable tools in modern drug development.[][] They serve as the gold standard for internal standards in bioanalytical assays, enabling highly accurate and precise quantification of the unlabeled drug in complex biological matrices.[11][12]
Application in Pharmacokinetic Studies
The primary application of this compound is in pharmacokinetic (PK) studies to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of niclosamide.[] By using this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, researchers can overcome variabilities inherent in sample preparation and analysis, leading to reliable PK data.[6][11]
Caption: A conceptual workflow illustrating the key stages of a preclinical pharmacokinetic study where this compound would be utilized.
Experimental Protocols
The following are representative protocols outlining how this compound would be employed in key experiments.
Protocol: Preclinical Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of niclosamide following oral administration.
Materials:
-
Niclosamide
-
This compound (for internal standard)
-
Appropriate vehicle for oral dosing
-
Sprague-Dawley rats (or other suitable rodent model)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Dosing: A cohort of rats is administered a single oral dose of niclosamide (e.g., 5 mg/kg).
-
Blood Sampling: Blood samples (approx. 100 µL) are collected via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of niclosamide in plasma samples is determined using a validated LC-MS/MS method, with this compound used as the internal standard (see protocol 5.2).
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Protocol: Quantification of Niclosamide in Plasma using LC-MS/MS
Objective: To accurately quantify the concentration of niclosamide in plasma samples.
Materials:
-
Plasma samples from PK study
-
Niclosamide analytical standard
-
This compound stock solution (internal standard)
-
Acetonitrile (for protein precipitation)
-
LC-MS/MS system with a suitable C18 column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Methodology:
-
Preparation of Calibration Standards and Quality Controls: A series of calibration standards and quality control samples are prepared by spiking known concentrations of niclosamide into blank plasma.
-
Sample Preparation:
-
To a 50 µL aliquot of plasma (unknown sample, calibration standard, or QC), add a fixed amount of this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously and then centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Separate niclosamide and this compound from matrix components using a chromatographic gradient.
-
Detect and quantify the parent drug and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of niclosamide to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of niclosamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Niclosamide continues to be a compound of significant interest in the search for effective COVID-19 therapeutics due to its potent, host-directed antiviral activity. While challenges related to its bioavailability remain, ongoing research into novel formulations and delivery methods holds promise. The use of this compound is integral to this effort, providing the analytical precision required for robust pharmacokinetic and bioanalytical studies. This technical guide underscores the established mechanisms of niclosamide and delineates the critical, albeit prospective, role of its isotopically labeled form in advancing its development as a potential treatment for COVID-19.
References
- 1. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide—A promising treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic considerations for enhancing drug repurposing opportunities of anthelmintics: Niclosamide as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing niclosamide as a novel anti-SARS-Cov-2 drug by restricting entry protein CD147 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide as a chemical probe for analyzing SARS-CoV-2 modulation of host cell lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Niclosamide-13C6 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide, a well-established anthelmintic drug, is gaining significant attention for its potential therapeutic applications in a variety of diseases, including cancer, metabolic disorders, and viral infections.[1][2] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch.[1][2][3][4] To support the preclinical and clinical development of niclosamide, robust and reliable bioanalytical methods are essential for its accurate quantification in biological matrices.
This document provides detailed application notes and protocols for the quantitative analysis of niclosamide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Niclosamide-13C6 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision.[5]
Signaling Pathways of Niclosamide
Niclosamide has been shown to modulate multiple intracellular signaling pathways, contributing to its diverse pharmacological effects. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Caption: Niclosamide targets multiple key signaling pathways.
Quantitative Analysis of Niclosamide using LC-MS/MS
The following sections detail the experimental protocol and validation data for the quantification of niclosamide in biological matrices using an LC-MS/MS method with this compound as the internal standard. This method is based on established procedures and has been validated according to FDA guidelines.[6][7][8]
Experimental Workflow
The general workflow for the quantitative analysis of niclosamide from biological samples is depicted below.
Caption: General workflow for sample preparation and analysis.
Detailed Experimental Protocols
1. Materials and Reagents
-
Niclosamide analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate or Ammonium acetate
-
Ultrapure water
-
Control biological matrix (e.g., plasma, tissue homogenate)
2. Stock and Working Solutions Preparation
-
Niclosamide Stock Solution (1 mg/mL): Accurately weigh and dissolve niclosamide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the niclosamide stock solution with acetonitrile:water (50:50, v/v).
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to the desired concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
For tissue samples: Homogenize the tissue in an appropriate buffer. The resulting homogenate can then be processed similarly to plasma, though method optimization may be required.[10][11]
4. LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
| Parameter | Condition for Rat Plasma Analysis[7][12] | Condition for Dog Plasma Analysis[7][12] |
| LC System | Standard HPLC or UHPLC system | Standard HPLC or UHPLC system |
| Column | XDB-phenyl column (5 µm, 2.1 × 50 mm) | Kinetex® C18 column (5 µm, 2.1 × 500 mm) |
| Mobile Phase A | 10 mM ammonium formate in distilled water | 5 mM ammonium acetate in distilled water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | Isocratic: 30:70 (A:B) | Isocratic: 30:70 (A:B) |
| Flow Rate | 0.2 - 0.4 mL/min | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL | 1 - 5 µL |
| MS System | Triple quadrupole mass spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Niclosamide: Optimize for specific instrumentThis compound: Optimize for specific instrument | Niclosamide: Optimize for specific instrumentThis compound: Optimize for specific instrument |
Method Validation Summary
The bioanalytical method should be validated in accordance with regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation).[8][13] The following tables summarize typical validation results for the quantitative analysis of niclosamide in plasma.
Table 1: Linearity and Range [7][12]
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r) |
| Rat Plasma | 1 - 3000 | ≥ 0.9967 |
| Dog Plasma | 1 - 1000 | ≥ 0.9941 |
Table 2: Accuracy and Precision [7][12]
| Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Rat Plasma | LLOQ | < 15% | < 15% | ± 15% | ± 15% |
| Low | < 7.40% | < 6.35% | < 4.59% | < 6.63% | |
| Mid | < 7.40% | < 6.35% | < 4.59% | < 6.63% | |
| High | < 7.40% | < 6.35% | < 4.59% | < 6.63% | |
| Dog Plasma | LLOQ | < 15% | < 15% | ± 15% | ± 15% |
| Low | < 3.95% | < 4.01% | < 12.1% | < 10.9% | |
| Mid | < 3.95% | < 4.01% | < 12.1% | < 10.9% | |
| High | < 3.95% | < 4.01% | < 12.1% | < 10.9% |
Table 3: Recovery and Matrix Effect [7][12]
| Matrix | QC Level | Recovery (%) | Matrix Effect (%) |
| Rat Plasma | Low | 87.8 - 99.6 | 73.8 - 87.7 |
| Mid | 87.8 - 99.6 | 73.8 - 87.7 | |
| High | 87.8 - 99.6 | 73.8 - 87.7 | |
| Dog Plasma | Low | 102 - 104 | 94.9 - 102 |
| Mid | 102 - 104 | 94.9 - 102 | |
| High | 102 - 104 | 94.9 - 102 |
Note: The use of this compound as an internal standard is crucial to normalize for and mitigate the impact of matrix effects and variability in recovery.
| Condition | Stability in Rat Plasma | Stability in Dog Plasma |
| Freeze-Thaw (3 cycles) | Stable | Stable |
| Short-Term (Room Temp, 6h) | Stable | Stable |
| Long-Term (-20°C, 1 month) | Stable | Stable |
| Post-Preparative (Autosampler) | Stable | Stable |
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of niclosamide in various biological matrices. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure the generation of high-quality bioanalytical data, which is fundamental for advancing the understanding and clinical application of niclosamide.
References
- 1. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 4. researchgate.net [researchgate.net]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 9. researchgate.net [researchgate.net]
- 10. Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Niclosamide-13C6 in Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Niclosamide-13C6 in plasma. Niclosamide, an anthelmintic drug, is being repurposed for various indications, including antiviral and anticancer therapies. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision in pharmacokinetic and drug metabolism studies. This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. The described method is suitable for high-throughput analysis in research and drug development settings.
Introduction
Niclosamide is a salicylanilide drug that has been historically used as an anthelmintic agent.[1][2] Recent research has highlighted its potential as a broad-spectrum antiviral agent and as a promising candidate for cancer therapy, primarily through the inhibition of the STAT3 signaling pathway. To support the preclinical and clinical development of Niclosamide, a robust and reliable bioanalytical method is essential for its accurate quantification in biological matrices.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This compound, with six carbon-13 atoms incorporated into its structure, provides a distinct mass shift while maintaining chromatographic and ionization properties nearly identical to the unlabeled analyte.[3] This application note provides a detailed protocol for the quantification of Niclosamide using this compound as an internal standard in plasma samples.
Experimental Protocols
Materials and Reagents
-
Niclosamide and this compound reference standards
-
LC-MS grade acetonitrile and methanol
-
Ammonium formate
-
Ultrapure water
-
Control plasma (e.g., rat, dog, or human)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm) is recommended.[1][2]
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
To 50 µL of plasma in each tube, add 150 µL of acetonitrile containing the internal standard, this compound, at a fixed concentration.
-
Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Parameters
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% A / 70% B (Isocratic) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 550 °C |
| Curtain Gas | 20 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions should be used for the quantification and confirmation of Niclosamide and its internal standard, this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Niclosamide | 325.0 | 171.0 | -55 | -38 |
| This compound (IS) | 331.0 | 171.0 | -55 | -38 |
Data Presentation
The quantitative data should be summarized in tables for clear interpretation and comparison.
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | R² | Weighting |
| Niclosamide | 1 - 1000 | > 0.99 | 1/x² |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of LC-MS/MS system components.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Niclosamide in plasma using its stable isotope-labeled internal standard, this compound. The simple protein precipitation sample preparation and isocratic chromatographic conditions allow for rapid sample processing and analysis. This method is well-suited for pharmacokinetic, toxicokinetic, and other drug development studies that require accurate and precise measurement of Niclosamide concentrations in biological matrices.
References
Application Notes and Protocols for Tracing Niclosamide Metabolism using Niclosamide-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for utilizing Niclosamide-¹³C₆ to elucidate the metabolic fate of niclosamide. By employing stable isotope labeling coupled with mass spectrometry, researchers can accurately trace and quantify the biotransformation of niclosamide, providing critical insights for drug development and optimization.
Introduction to Niclosamide Metabolism
Niclosamide, an anthelmintic drug, undergoes several key metabolic transformations in the body. The primary pathways include:
-
Hydroxylation: This Phase I reaction is predominantly mediated by the Cytochrome P450 enzyme CYP1A2, leading to the formation of 3-hydroxy-niclosamide.[1]
-
Glucuronidation: A major Phase II conjugation reaction, primarily catalyzed by UDP-glucuronosyltransferase UGT1A1, resulting in the formation of niclosamide-2-O-glucuronide.[1]
-
Nitroreduction: The nitro group of niclosamide can be reduced to form amino-niclosamide.
The use of Niclosamide-¹³C₆, a stable isotope-labeled version of the drug, allows for the precise differentiation of the administered drug and its metabolites from endogenous compounds in complex biological matrices. This is crucial for accurate quantification and pathway elucidation.
Quantitative Data Summary
The following tables summarize key kinetic parameters for the primary metabolic reactions of unlabeled niclosamide. While specific kinetic data for Niclosamide-¹³C₆ is not yet widely available, these values for the parent compound provide a crucial baseline for experimental design and data interpretation.
Table 1: Michaelis-Menten Kinetic Parameters for Niclosamide Hydroxylation
| Enzyme Source | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |
| Human Liver Microsomes | 5.8 ± 1.2 | 135.4 ± 10.7 |
| Recombinant Human CYP1A2 | 4.9 ± 0.8 | 25.6 ± 1.5 |
Data represents the formation of 3-hydroxy-niclosamide from unlabeled niclosamide.
Table 2: Michaelis-Menten Kinetic Parameters for Niclosamide Glucuronidation
| Enzyme Source | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |
| Human Liver Microsomes | 2.3 ± 0.5 | 1458.7 ± 95.2 |
| Recombinant Human UGT1A1 | 1.8 ± 0.3 | 325.6 ± 21.8 |
Data represents the formation of niclosamide-2-O-glucuronide from unlabeled niclosamide.
Experimental Protocols
The following are detailed protocols for in vitro and in vivo studies to trace the metabolism of Niclosamide-¹³C₆. These protocols are adaptable and may require optimization based on specific experimental conditions and available instrumentation.
Protocol 1: In Vitro Metabolism of Niclosamide-¹³C₆ in Human Liver Microsomes
Objective: To determine the metabolic profile and kinetics of Niclosamide-¹³C₆ in a key metabolizing system.
Materials:
-
Niclosamide-¹³C₆ (CAS No. 1325808-64-7)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., Niclosamide-d₄ or other suitable stable isotope-labeled compound)
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Niclosamide-¹³C₆ in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine phosphate buffer, HLMs (final concentration 0.5 mg/mL), and Niclosamide-¹³C₆ (at various concentrations, e.g., 0.1 - 50 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reactions:
-
For Phase I Metabolism (Hydroxylation): Add the NADPH regenerating system to initiate the reaction.
-
For Phase II Metabolism (Glucuronidation): Add UDPGA (final concentration 2 mM) to initiate the reaction.
-
Incubate at 37°C with gentle shaking.
-
-
Time-Course Sampling:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Vortex the quenched samples and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Niclosamide-¹³C₆ and its metabolites (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (Triple Quadrupole or High-Resolution Mass Spectrometer):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitor the specific mass transitions (precursor ion → product ion) for Niclosamide-¹³C₆ and its expected ¹³C-labeled metabolites.
-
Niclosamide-¹³C₆: The precursor ion will have an m/z of approximately 331.9 (M-H)⁻, considering the +6 Da shift from the ¹²C version. The exact m/z should be confirmed based on the isotopic purity.
-
¹³C₆-Hydroxy-niclosamide: Expected m/z of approximately 347.9 (M-H)⁻.
-
¹³C₆-Niclosamide-glucuronide: Expected m/z of approximately 507.9 (M-H)⁻.
-
¹³C₆-Amino-niclosamide: Expected m/z of approximately 301.9 (M-H)⁻.
-
-
Optimize collision energies and other MS parameters for each analyte.
-
-
Data Analysis:
-
Quantify the concentrations of Niclosamide-¹³C₆ and its metabolites at each time point by comparing their peak areas to that of the internal standard.
-
Calculate the rate of disappearance of the parent compound and the formation of metabolites.
-
Determine kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.
Protocol 2: In Vivo Metabolism of Niclosamide-¹³C₆ in a Mouse Model
Objective: To investigate the in vivo metabolic profile and pharmacokinetic properties of Niclosamide-¹³C₆.
Materials:
-
Niclosamide-¹³C₆
-
Laboratory mice (e.g., C57BL/6)
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue collection and homogenization equipment
-
LC-MS/MS system and reagents as described in Protocol 1
Procedure:
-
Animal Dosing:
-
Administer a single dose of Niclosamide-¹³C₆ to mice via oral gavage or intravenous injection. The dose will depend on the study objectives.
-
House the animals in metabolic cages for urine and feces collection if required.
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, intestine, kidney).
-
Collect urine and feces at predetermined intervals.
-
-
Sample Preparation:
-
Plasma: Centrifuge blood samples to separate plasma.
-
Tissues: Homogenize tissues in a suitable buffer.
-
Urine and Feces: Process as required for extraction.
-
Extraction: Perform a protein precipitation or liquid-liquid extraction on plasma, tissue homogenates, and other biological fluids to extract Niclosamide-¹³C₆ and its metabolites. Use an internal standard for quantification.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using the LC-MS/MS method described in Protocol 1. Adjust the method as needed for the different biological matrices.
-
Data Analysis:
-
Construct concentration-time profiles for Niclosamide-¹³C₆ and its major metabolites in plasma and tissues.
-
Calculate key pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, half-life).
-
Identify and quantify the major metabolites present in urine and feces to understand the routes of excretion.
Visualizations
The following diagrams illustrate the key metabolic pathways of niclosamide and a general workflow for a stable isotope tracing experiment.
Caption: Major metabolic pathways of Niclosamide-¹³C₆.
Caption: General workflow for tracing drug metabolism with Niclosamide-¹³C₆.
References
Application Note: Niclosamide-13C6 as an Analytical Standard for High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide is an FDA-approved anthelmintic drug that has been used for decades to treat tapeworm infections.[1] Recently, it has garnered significant attention for its potential as a repurposed drug in various therapeutic areas, including oncology, virology, and metabolic diseases.[1][2][3] This is due to its activity against multiple signaling pathways, such as Wnt/β-catenin, STAT3, mTORC1, and NF-κB, which are often dysregulated in these conditions.[1][4][5]
Accurate quantification of niclosamide in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism studies. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the method of choice for this purpose.[6][7] The use of a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.
Niclosamide-13C6, a stable isotope-labeled analog of niclosamide, serves as an ideal internal standard for the quantitative analysis of niclosamide.[3][8] Its chemical and physical properties are nearly identical to the parent compound, ensuring it co-elutes and ionizes similarly, but its mass is shifted by 6 Da, allowing for clear differentiation by a mass spectrometer. This application note provides detailed protocols for the use of this compound as an analytical standard in HPLC-UV and LC-MS/MS methods.
Physicochemical Properties
A summary of the key physicochemical properties for Niclosamide and its stable isotope-labeled counterpart is provided below.
| Property | Niclosamide | This compound |
| CAS Number | 50-65-7[9] | 1325808-64-7[8] |
| Molecular Formula | C₁₃H₈Cl₂N₂O₄[9] | C₇¹³C₆H₈Cl₂N₂O₄[8] |
| Molecular Weight | 327.12 g/mol | 333.08 g/mol [8] |
| Appearance | Solid[10] | Solid |
| Storage | Room Temperature | Refrigerator (2-8°C)[8] |
| Solubility | Poorly soluble in water[9] | N/A |
Experimental Protocols
Protocol 1: Niclosamide Quantification by RP-HPLC with UV Detection
This protocol describes a general reverse-phase (RP) HPLC method for the quantification of niclosamide in bulk or simple formulations, adapted from established methods.[11][12] this compound can be used to verify retention time and peak identity.
1. Materials and Reagents
-
Niclosamide analytical standard
-
This compound analytical standard[8]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)[11]
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid or Phosphoric Acid[13]
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters[11]
2. Equipment
-
HPLC system with UV-Vis Detector
-
C18 Column (e.g., 250mm x 4.6mm, 5µm particle size)[11]
-
Analytical balance
-
Sonicator
3. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Niclosamide and/or this compound standard and transfer to a 10 mL volumetric flask. Dissolve in methanol and sonicate for 15 minutes, then make up the volume with methanol.[11]
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with the mobile phase.
-
Calibration Standards (10-60 µg/mL): Prepare a series of calibration standards by further diluting the Working Stock Solution with the mobile phase to achieve concentrations in the desired range (e.g., 10, 20, 30, 40, 50, 60 µg/mL).[11]
4. Chromatographic Conditions The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Condition |
| Column | C18 (250mm x 4.6mm, 5µm)[11] |
| Mobile Phase | Acetonitrile:Water (pH 3.0, adjusted with Phosphoric Acid)[11] |
| Ratio | Varies, start with 70:30 (v/v) Methanol:Water[12] or Acetonitrile:Water |
| Flow Rate | 1.0 mL/min[12] |
| Injection Volume | 10-20 µL[14] |
| Detection Wavelength | 254 nm or 333 nm[11][15] |
| Column Temperature | Ambient |
5. Analysis Procedure
-
Filter all solutions through a 0.45 µm filter before injection.[11]
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the unknown samples.
-
Determine the concentration of niclosamide in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Niclosamide Quantification in Plasma by LC-MS/MS
This protocol details a robust method for quantifying niclosamide in plasma, essential for pharmacokinetic studies, using this compound as an internal standard (IS). The method is based on protein precipitation for sample cleanup.[6][16][17]
1. Materials and Reagents
-
Niclosamide analytical standard
-
This compound analytical standard (Internal Standard, IS)
-
Control plasma (Rat, Dog, or Human)
-
Acetonitrile with 0.1% Formic Acid (for protein precipitation)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
2. Equipment
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Microcentrifuge
-
Vortex mixer
3. Preparation of Solutions
-
Niclosamide Stock (1 mg/mL): Prepare in methanol.
-
IS Stock (this compound, 1 mg/mL): Prepare in methanol.
-
Working IS Solution (e.g., 100 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile:water.
-
Calibration Standards & Quality Controls (QCs): Spike appropriate amounts of niclosamide working solutions into control plasma to prepare calibration standards (e.g., 1-3000 ng/mL) and QCs (low, mid, high).[16][17]
4. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
5. LC-MS/MS Conditions The following tables summarize the recommended starting conditions.
Liquid Chromatography
| Parameter | Condition for Rat Plasma[16][17] | Condition for Dog Plasma[16][17] |
|---|---|---|
| Column | XDB-phenyl (5 µm, 2.1 × 50 mm) | Kinetex® C18 (5 µm, 2.1 × 50 mm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient/Isocratic | 30:70 (A:B) Isocratic | 30:70 (A:B) Isocratic |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Injection Volume | 5 µL | 5 µL |
| Run Time | ~2-3 minutes | ~2-3 minutes |
Tandem Mass Spectrometry
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[16][17] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Niclosamide) | Q1: 326.0 → Q3: 205.0 / 170.9 |
| MRM Transition (this compound) | Q1: 332.0 → Q3: 211.0 / 176.9 |
Method Validation Data
The following table summarizes typical validation parameters for the LC-MS/MS method in plasma.[16][17]
| Parameter | Rat Plasma | Dog Plasma |
| Linearity Range | 1–3000 ng/mL | 1–1000 ng/mL |
| Correlation Coefficient (r) | >0.996 | >0.994 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 7.40% | < 3.95% |
| Inter-day Precision (%RSD) | < 6.35% | < 4.01% |
| Intra-day Accuracy (% bias) | < 4.59% | < 12.1% |
| Inter-day Accuracy (% bias) | < 6.63% | < 10.9% |
| Recovery | 87.8–99.6% | 102–104% |
Workflow and Signaling Pathways
Experimental Workflow for a Pharmacokinetic Study
The use of this compound is integral to the workflow of preclinical or clinical pharmacokinetic studies. The diagram below illustrates the typical steps involved.
References
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 3. This compound (1325559-12-3) for sale [vulcanchem.com]
- 4. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 6. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clearsynth.com [clearsynth.com]
- 9. Niclosamide (CAS 50-65-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. hpc-standards.com [hpc-standards.com]
- 11. ijfans.org [ijfans.org]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Niclosamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. ijcrt.org [ijcrt.org]
- 15. Development and validation of HPLC method for simultaneous estimation of erlotinib and niclosamide from liposomes optimized by screening design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design Using Niclosamide-13C6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and executing in vivo experimental studies utilizing Niclosamide-13C6, a stable isotope-labeled version of the versatile salicylanilide anthelmintic drug, niclosamide. The incorporation of ¹³C atoms allows for precise tracking and quantification of the compound and its metabolites in biological systems, offering a powerful tool for pharmacokinetic, biodistribution, and metabolism studies.
Niclosamide has garnered significant interest for its potential therapeutic applications beyond its use as an anthelmintic, including its potent anti-cancer, anti-viral, and anti-inflammatory properties.[1][2] The drug exerts its effects through the modulation of multiple key signaling pathways, such as Wnt/β-catenin, NF-κB, mTORC1, and STAT3.[1][3][4] Understanding the in vivo fate of niclosamide is crucial for its clinical development and optimization.
Data Presentation
In Vivo Efficacy of Niclosamide in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Route of Administration | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | PANC-1 | Nude Mice | Not Specified | Not Specified | Significant reduction in tumor volume and weight | [3] |
| T-cell Acute Lymphoblastic Leukemia | CCRF-CEM | NOD/SCID Mice | 5 and 20 mg/kg, three times a week for 25 days | Not Specified | Significant suppression of tumor growth | [5] |
| Colon Cancer | HCT116 | Xenograft Mouse Model | 1 µmol/L (in vitro), discontinuous treatment in vivo | Not Specified | Prolonged overall survival | [6] |
| HER2-positive Breast Cancer | BT474 (cisplatin-resistant) | Xenograft Model | Not Specified | Not Specified | Significant inhibition of tumor growth | [7] |
| Renal Cell Carcinoma | Not Specified | Xenograft Tumor Model | Not Specified | Not Specified | Effective inhibition of tumor growth | [8] |
Pharmacokinetic Parameters of Niclosamide in Rodent Models
| Animal Model | Dose | Route of Administration | Cmax | Tmax | Bioavailability | Reference |
| Rats | 5 mg/kg | Oral | 1.08 µmol/L | Not Specified | Poor | [6] |
| NOD/SCID Mice | 200 mg/kg | Oral | 77.6 ng/mL (~0.2 µmol/L) | 0.5 - 12 hours | Low | [9] |
Signaling Pathways Modulated by Niclosamide
Niclosamide's pleiotropic effects are attributed to its ability to interfere with multiple signaling cascades critical for cell proliferation, survival, and metastasis.
Caption: Niclosamide inhibits the Wnt/β-catenin signaling pathway.
Caption: Niclosamide suppresses the NF-κB signaling pathway.
Caption: Niclosamide inhibits mTORC1 and STAT3 signaling pathways.
Experimental Protocols
In Vivo Pharmacokinetic and Biodistribution Study of this compound
Objective: To determine the pharmacokinetic profile and tissue distribution of this compound in a murine xenograft model.
Materials:
-
This compound (custom synthesis)
-
6-8 week old male athymic nude mice
-
Cancer cell line of interest (e.g., PANC-1, HCT116)
-
Vehicle for oral gavage (e.g., polyethylene glycol)[9]
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Saline solution
-
Liquid nitrogen
-
-80°C freezer
-
LC-MS/MS system
Methodology:
-
Animal Model and Tumor Implantation:
-
Subcutaneously implant 5 x 10⁶ cancer cells into the flank of each mouse.
-
Allow tumors to reach a volume of approximately 100-150 mm³.[10]
-
Randomly assign mice to experimental groups (n=3-5 per time point).
-
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer a single oral dose of this compound (e.g., 50-200 mg/kg) via gavage.[9]
-
-
Sample Collection:
-
Collect blood samples (approximately 50-100 µL) via retro-orbital or tail vein bleeding at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[9][11]
-
At each terminal time point, euthanize a cohort of mice and collect tumors and major organs (liver, kidneys, lungs, spleen, brain).
-
Rinse tissues with cold saline, blot dry, and snap-freeze in liquid nitrogen. Store all samples at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Plasma: Precipitate proteins from plasma samples (e.g., with acetonitrile), centrifuge, and collect the supernatant.
-
Tissues: Homogenize tissue samples and extract this compound and its potential metabolites.
-
LC-MS/MS Analysis: Develop and validate an LC-MS/MS method for the quantification of this compound and its unlabeled counterpart.[4][12]
-
Use a suitable column (e.g., C18) and mobile phase gradient.
-
Optimize mass spectrometer parameters for selective reaction monitoring (SRM) of the parent compound and its labeled variant.
-
-
-
Data Analysis:
-
Calculate the concentration of this compound in plasma and tissues at each time point.
-
Determine pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
-
Quantify the biodistribution of this compound in different tissues.
-
Caption: Workflow for in vivo pharmacokinetic and biodistribution study.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor efficacy of this compound in a murine xenograft model.
Materials:
-
Same as the pharmacokinetic study.
-
Calipers for tumor measurement.
Methodology:
-
Animal Model and Tumor Implantation:
-
Establish tumor xenografts as described previously.
-
When tumors reach a palpable size, randomize mice into treatment and control groups (n=5-10 per group).
-
-
Treatment Protocol:
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise and weigh the tumors.
-
-
Ex Vivo Analysis (Optional):
-
A portion of the tumor tissue can be used for:
-
Immunohistochemistry: To assess markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[3][5]
-
Western Blotting: To analyze the expression of proteins in the signaling pathways targeted by niclosamide.[3]
-
LC-MS/MS: To determine the concentration of this compound within the tumor tissue.
-
-
-
Data Analysis:
-
Compare tumor growth curves, final tumor weights, and body weight changes between treatment and control groups.
-
Statistically analyze the differences to determine the antitumor efficacy of this compound.
-
Caption: Workflow for in vivo antitumor efficacy study.
References
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NICLOSAMIDE oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. researchgate.net [researchgate.net]
- 4. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. Niclosamide suppresses T-cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anthelminthic niclosamide inhibits tumor growth and invasion in cisplatin-resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Niclosamide-13C6 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide, a well-established anthelmintic drug, is gaining significant attention for its potential therapeutic applications in various diseases, including cancer and viral infections. Accurate quantification of niclosamide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as Niclosamide-13C6, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for matrix effects and variations in sample processing, leading to enhanced accuracy and precision.
These application notes provide detailed protocols for the preparation of biological samples for the analysis of niclosamide, utilizing this compound as an internal standard. The methods described below are primarily for plasma samples and include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
This compound Internal Standard Preparation
A stock solution of this compound is typically prepared in an organic solvent such as methanol or acetonitrile.[1] This stock solution is then serially diluted to create a working internal standard (IS) solution. The concentration of the IS working solution should be optimized to yield a response that is sufficient for reliable detection without interfering with the analyte signal at the lower limit of quantification (LLOQ).
Protocol for Internal Standard Working Solution Preparation:
-
Primary Stock Solution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Intermediate Stock Solution: Dilute the primary stock solution to an intermediate concentration, for example, 10 µg/mL in methanol.
-
Working Solution: Further dilute the intermediate stock solution with the appropriate solvent (e.g., acetonitrile for protein precipitation) to the final working concentration. This concentration will depend on the specific assay sensitivity and the sample volume. A typical starting concentration might be in the range of 100-1000 ng/mL.
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples, making it suitable for high-throughput analysis. Acetonitrile is a commonly used precipitation solvent for niclosamide analysis.[2][3][4][5]
Experimental Protocol for Protein Precipitation:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Addition: Spike the plasma sample with a specific volume (e.g., 10 µL) of the this compound internal standard working solution.
-
Protein Precipitation: Add three to four volumes of cold acetonitrile (e.g., 300-400 µL) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 13,500 rpm or >10,000 x g) for 10 minutes to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.
-
Analysis: Inject an appropriate volume of the supernatant or the reconstituted sample into the LC-MS/MS system for analysis.
Workflow for Protein Precipitation:
Caption: Protein Precipitation Workflow.
Quantitative Data for Protein Precipitation Method:
| Parameter | Rat Plasma[4][6] | Dog Plasma[6] |
| Linearity Range | 1 - 3000 ng/mL | 1 - 1000 ng/mL |
| Recovery | 87.8 - 99.6% | 102 - 104% |
| Intra-day Precision (%CV) | < 7.40% | < 3.95% |
| Inter-day Precision (%CV) | < 6.35% | < 4.01% |
| Intra-day Accuracy (%RE) | < 4.59% | < 12.1% |
| Inter-day Accuracy (%RE) | < 6.63% | < 10.9% |
Method 2: Solid-Phase Extraction (SPE)
Solid-phase extraction provides a cleaner extract compared to protein precipitation by utilizing a stationary phase to selectively retain the analyte and internal standard while washing away interferences. For niclosamide, which is an acidic compound, a reversed-phase SPE sorbent like Oasis HLB can be effectively used.
Experimental Protocol for Solid-Phase Extraction (Reversed-Phase):
-
Sample Pre-treatment: Acidify 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Add the this compound internal standard.
-
Column Conditioning: Condition an Oasis HLB µElution plate well with 200 µL of methanol.
-
Column Equilibration: Equilibrate the well with 200 µL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing: Wash the well with 200 µL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the niclosamide and this compound with two aliquots of 25 µL of 90:10 acetonitrile:methanol.
-
Dilution: Dilute the eluate with 100 µL of water before injection.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Workflow for Solid-Phase Extraction:
Caption: Solid-Phase Extraction Workflow.
Quantitative Data for SPE Method:
While specific quantitative data for a niclosamide SPE method was not found in the immediate search results, reversed-phase SPE methods for acidic drugs generally offer high recovery (>80%) and low matrix effects.[6]
Method 3: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.
Experimental Protocol for Liquid-Liquid Extraction:
-
Sample Preparation: To 200 µL of plasma, add the this compound internal standard.
-
pH Adjustment: Adjust the sample pH to be acidic (e.g., pH 4-5) using a suitable buffer to ensure niclosamide is in its neutral form.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex the mixture for 2-5 minutes to facilitate extraction.
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow for Liquid-Liquid Extraction:
Caption: Liquid-Liquid Extraction Workflow.
Method Comparison and Selection
| Technique | Pros | Cons | Best For |
| Protein Precipitation | Fast, simple, high-throughput, good recovery. | Less clean extract, potential for matrix effects and ion suppression. | Rapid analysis of a large number of samples, early-stage drug discovery. |
| Solid-Phase Extraction | Cleaner extracts, reduced matrix effects, high recovery and reproducibility. | More complex and time-consuming than PPT, requires method development. | Assays requiring high sensitivity and accuracy, validation studies. |
| Liquid-Liquid Extraction | High recovery, clean extracts. | Labor-intensive, requires larger solvent volumes, can be difficult to automate. | Lower throughput applications where high purity is essential. |
The choice of sample preparation technique will depend on the specific requirements of the assay, including the desired sensitivity, throughput, and the complexity of the biological matrix. For most routine bioanalytical applications involving plasma, protein precipitation offers a good balance of speed and performance, especially when using a stable isotope-labeled internal standard like this compound to mitigate matrix effects. For more demanding applications requiring lower detection limits and higher precision, solid-phase extraction is recommended.
References
- 1. ijfans.org [ijfans.org]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for Studying Drug Distribution in Tissues Using Niclosamide-13C6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Niclosamide-13C6, a stable isotope-labeled analog of Niclosamide, to investigate its distribution in various tissues. This document is intended to guide researchers in designing and executing robust pharmacokinetic and drug distribution studies.
Introduction
Niclosamide is an anthelmintic drug that has garnered significant interest for its potential applications in oncology and antiviral therapies.[1] Understanding the tissue distribution of Niclosamide is crucial for evaluating its efficacy and potential toxicity in these new therapeutic areas. This compound, in which six carbon atoms on the 2-chloro-4-nitrophenyl ring are replaced with the heavy isotope ¹³C, serves as an invaluable tool for these investigations. Its identical chemical properties to the unlabeled drug, combined with its distinct mass, allow for precise quantification and differentiation from endogenous compounds using mass spectrometry.[2] This enables accurate tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Stable isotope labeling, particularly with ¹³C, offers a safe and effective alternative to radioactive labeling for in vivo studies.[2] this compound can be used either as the administered compound to trace its fate in the body or as an internal standard for the accurate quantification of unlabeled Niclosamide.[3]
Applications
-
Pharmacokinetic (PK) Studies: Determining the concentration-time profile of Niclosamide in various tissues to understand its absorption, distribution, and elimination kinetics.
-
Bio-distribution Studies: Mapping the localization and accumulation of Niclosamide in specific organs and tissues.
-
Mass Spectrometry Imaging (MSI): Visualizing the spatial distribution of Niclosamide within tissue sections to understand its micro-localization in different cellular regions.[3][4]
-
Metabolite Identification: Using this compound as a tool to distinguish drug-related metabolites from endogenous molecules.
Quantitative Tissue Distribution Data
The following tables summarize quantitative data on Niclosamide distribution in tissues from preclinical studies. While these studies used unlabeled Niclosamide, they provide a strong indication of the expected distribution patterns that can be investigated with this compound.
Table 1: Percentage Distribution of Niclosamide in Common Carp Organs [5]
| Organ | Percentage of Deposited Niclosamide |
| Liver | 72.42% |
| Kidney | 18.79% |
| Spleen | 7.79% |
| Meat | ~3% |
Table 2: Relative Tissue Concentrations of Niclosamide in Rats after Intravenous Administration (2 mg/kg) [6][7]
| Tissue | Relative Concentration |
| Intestine | High |
| Kidney | Moderate to High |
| Liver | Moderate |
| Spleen | Low |
| Lung | Low |
| Heart | Low |
Table 3: Tissue-to-Plasma Concentration Ratios of Niclosamide in Mice 24 hours After Final Oral Administration [8][9]
| Tissue | Concentration (ng/g or ng/mL) | Tissue-to-Plasma Ratio |
| Tumor | 37 ng/g | ~0.97 |
| Plasma | 38 ng/mL | 1.00 |
Experimental Protocols
The following are detailed protocols for the analysis of this compound in tissue samples. These protocols can be adapted based on the specific tissue type and analytical instrumentation available.
Protocol 1: Quantitative Analysis of this compound in Tissues using LC-MS/MS
This protocol describes the extraction and quantification of this compound from tissue homogenates. Unlabeled Niclosamide should be used as the internal standard (IS).
1. Materials and Reagents:
-
This compound (Analyte)
-
Niclosamide (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Homogenizer (e.g., bead beater, ultrasonic)
-
Centrifuge
-
LC-MS/MS system
2. Sample Preparation:
-
Accurately weigh 50-100 mg of the tissue sample.
-
Add a known volume of homogenization buffer (e.g., 4 volumes of cold PBS or water) to the tissue.[6]
-
Homogenize the tissue on ice until a uniform suspension is achieved.[10]
-
To a 100 µL aliquot of the tissue homogenate, add a known amount of unlabeled Niclosamide solution (internal standard).
-
Add 3 volumes of cold acetonitrile to precipitate proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Example): [11][12]
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate Niclosamide from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
This compound: [M-H]⁻ → product ion (e.g., m/z 331 → 171)
-
Niclosamide (IS): [M-H]⁻ → product ion (e.g., m/z 325 → 171)[11]
-
4. Quantification:
-
Construct a calibration curve using known concentrations of this compound spiked into blank tissue homogenate and a fixed concentration of the internal standard.
-
Calculate the concentration of this compound in the study samples by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Mass Spectrometry Imaging (MSI) of this compound in Tissues
This protocol provides a general workflow for visualizing the distribution of this compound in tissue sections.
1. Tissue Sectioning:
-
Excise tissues of interest and immediately freeze them in isopentane cooled with liquid nitrogen to minimize ice crystal formation.[13]
-
Store frozen tissues at -80°C until sectioning.
-
Section the frozen tissue at a thickness of 10-20 µm using a cryostat.
-
Thaw-mount the tissue sections onto conductive glass slides (e.g., ITO-coated slides).[14]
2. Matrix Application:
-
Select an appropriate matrix for MALDI-MSI (e.g., 1,5-diaminonaphthalene (DAN) for small molecules in negative ion mode).[9]
-
Apply the matrix uniformly onto the tissue section using an automated sprayer or nebulizer.[9]
3. MALDI-MSI Analysis:
-
Acquire mass spectra across the entire tissue section in a raster pattern.
-
Set the mass spectrometer to detect the specific m/z of this compound.
-
Generate an ion intensity map to visualize the spatial distribution of this compound within the tissue.
Visualizations
Experimental Workflow for Tissue Analysis
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Imaging and spatially resolved quantification of drug distribution in tissues by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue Imaging by Mass Spectrometry: A Practical Guide for the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
- 7. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Analysis of Niclosamide, NIC-OH, and NIC-G. [bio-protocol.org]
- 13. Extraction of Illicit Drugs and Pesticides from Liver Tissue Prior to GC-MS Analysis | Separation Science [sepscience.com]
- 14. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Niclosamide Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of niclosamide's low bioavailability in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of niclosamide so low?
Niclosamide's poor oral bioavailability is primarily due to its low aqueous solubility.[1][2][3] Classified as a Biopharmaceutics Classification System (BCS) Class II drug, its absorption is limited by its dissolution rate.[1] Additionally, niclosamide is a poor glass former, meaning it has a high tendency to exist in a stable crystalline form which is difficult to dissolve.[4][5] It also undergoes recrystallization in acidic environments like the stomach, further reducing its absorption.[5][6]
Q2: What are the main strategies to improve the in vivo bioavailability of niclosamide?
Several formulation strategies have been developed to enhance the bioavailability of niclosamide. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing niclosamide in a polymer matrix in an amorphous state significantly increases its solubility and dissolution rate.[4][6][7]
-
Nanoformulations: Reducing the particle size to the nano-range increases the surface area for dissolution. This includes nanosuspensions and nanoparticles.[7][8]
-
Structural Modifications: Creating prodrugs or salts of niclosamide can improve its solubility and pharmacokinetic profile.[7][8][9]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs like niclosamide.[10][11][12][13][14]
-
Co-crystals: Forming co-crystals of niclosamide with other molecules can enhance its dissolution rate.[7][15]
Q3: How much can the bioavailability of niclosamide be improved with these methods?
The improvement in bioavailability varies depending on the formulation strategy. Here are some reported fold-increases compared to pure niclosamide:
-
Amorphous Solid Dispersions (ASDs): Have shown a 2 to 4.4-fold increase in bioavailability.[1][6][7]
-
Niclosamide Prodrug (NIC-PS): A water-soluble prodrug, has demonstrated a 10-fold increase in oral bioavailability.[16][17][18][19]
-
Solid Self-Nanoemulsifying Drug Delivery System (SNEDDS): Has shown an approximately 10-fold increase in oral bioavailability.[11]
-
Niclosamide-montmorillonite hybrid: Showed a 2.6-fold increase in bioavailability.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations of niclosamide in vivo. | Poor dissolution of crystalline niclosamide from the administered formulation. | Consider formulating niclosamide as an amorphous solid dispersion (ASD) with a suitable polymer carrier (e.g., PEG6000 and Poloxamer 188) to enhance its dissolution rate.[6][7] Alternatively, a nanoformulation or a lipid-based system like SEDDS can be employed.[10][11] |
| Precipitation of niclosamide in the stomach after oral administration. | Niclosamide is a weak acid and tends to recrystallize in the low pH environment of the stomach.[5][20] | Use an enteric-coated delivery system to protect the formulation from the acidic stomach environment and allow for its release in the more neutral pH of the intestine.[5] |
| Difficulty in achieving a stable amorphous form of niclosamide. | Niclosamide is a poor glass former and has a high tendency to recrystallize.[3][4] | The use of specific polymers in ASD formulations, such as PEG6000 and Poloxamer 188, can help stabilize the amorphous form.[6][21] Hot-melt extrusion is a viable manufacturing technique to produce stable ASDs.[2][4] |
| Limited improvement in bioavailability despite using an advanced formulation. | First-pass metabolism of niclosamide in the liver, involving cytochrome P450-mediated hydroxylation and UDP-glucuronosyltransferase-mediated glucuronidation, can reduce systemic exposure.[8][22] | While not a direct formulation solution, be aware of this metabolic pathway. Future strategies could involve co-administration with inhibitors of these enzymes, though this requires further research.[8][22] |
Quantitative Data Summary
The following tables summarize the pharmacokinetic improvements observed with different niclosamide formulations in preclinical studies.
Table 1: Improved Bioavailability with Amorphous Solid Dispersions (ASDs)
| Formulation | Animal Model | Dose | Fold Increase in AUC vs. Pure Niclosamide | Reference |
| ASD with PEG6000 & Poloxamer 188 (ASD-5) | Sprague Dawley Rats | 50 mg/kg | 2.33 | [6][7][21] |
| ASD generating nanoparticles | Sprague Dawley Rats | Not Specified | 2.6 | [5][6] |
| ASD with Hydroxyethyl Cellulose (HEC) | Wistar Rats | 25 mg/kg | 4.41 | [1] |
| ASD from Hot-Melt Extrusion | Sprague Dawley Rats | Not Specified | >2 | [4] |
Table 2: Improved Bioavailability with Other Formulation Strategies
| Formulation | Animal Model | Dose | Fold Increase in Bioavailability vs. Pure Niclosamide | Reference |
| Niclosamide Prodrug (NIC-PS) | Mice | Not Specified | 10 | [16][17][18][19] |
| Solid SNEDDS | Rats | Not Specified | ~10 | [11] |
Experimental Protocols
Preparation of Niclosamide Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is based on the method described for the ASD-5 formulation.[6][7][21]
Materials:
-
Niclosamide
-
Polyethylene glycol 6000 (PEG6000)
-
Poloxamer 188
-
Suitable organic solvent (e.g., ethanol)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Dissolve niclosamide, PEG6000, and Poloxamer 188 in the organic solvent in the desired ratio (e.g., 2:1:5 for ASD-5).
-
Ensure complete dissolution of all components to form a clear solution.
-
Evaporate the solvent using a rotary evaporator with the water bath set to an appropriate temperature (e.g., 50-60°C).
-
Continue evaporation until a solid mass is formed.
-
Dry the resulting solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Grind the dried ASD to a fine powder and store in a desiccator.
In Vivo Pharmacokinetic Study in Rats
This is a general protocol for evaluating the oral bioavailability of a niclosamide formulation.
Materials:
-
Sprague Dawley rats (or other appropriate strain)
-
Niclosamide formulation
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose sodium in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Prepare the dosing suspension of the niclosamide formulation and the pure drug in the vehicle at the desired concentration.
-
Administer a single oral dose of the formulation or pure drug to the rats via oral gavage (e.g., 50 mg/kg).
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of niclosamide in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Calculate the relative bioavailability of the formulation compared to the pure drug.
Visualizations
Caption: Workflow for developing and evaluating a novel niclosamide formulation.
References
- 1. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. citedrive.com [citedrive.com]
- 9. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of Solid Self-Nanoemulsifying Systems and Surface-Coated Microspheres: Improving Oral Bioavailability of Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Niclosamide prodrug enhances oral bioavailability and efficacy against hepatocellular carcinoma by targeting vasorin-TGFβ signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Poor Water Solubility of Niclosamide-13C6
Welcome to the technical support center for Niclosamide-13C6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor water solubility of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of aqueous solution?
A1: Niclosamide is a poorly water-soluble molecule, classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1] Its aqueous solubility is reported to be as low as 5-8 µg/mL at 20°C.[1] Niclosamide is a weak acid with a pKa ranging from 5.6 to 7.2.[1][2] In neutral or acidic aqueous solutions (pH below its pKa), the molecule exists predominantly in its non-ionized, less soluble form, leading to precipitation.
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to solubility?
A2: Yes, inconsistent results are a common consequence of poor drug solubility. If this compound is not fully dissolved in your cell culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to a lack of dose-dependent effects and poor reproducibility. It is crucial to ensure the compound is completely dissolved before adding it to your experimental system.
Q3: What is the difference between Niclosamide and this compound in terms of solubility?
A3: The isotopic labeling in this compound, where six carbon atoms are replaced with the stable isotope 13C, does not significantly alter its physicochemical properties, including solubility.[3] The primary purpose of the 13C labeling is to provide a distinct mass signature for use in pharmacokinetic and metabolic studies, allowing it to be distinguished from its unlabeled counterpart.[3] Therefore, the solubility challenges and enhancement strategies for Niclosamide are directly applicable to this compound.
Q4: Can I use DMSO to dissolve this compound for my experiments?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving Niclosamide for in vitro studies. However, it is important to be mindful of the final DMSO concentration in your experimental system, as high concentrations can have cytotoxic effects. When preparing a stock solution in DMSO, ensure that the final concentration in your aqueous working solution is low (typically <0.5%) to avoid solvent-induced artifacts. Upon dilution into an aqueous buffer, the drug may still precipitate if the concentration exceeds its aqueous solubility limit.
Troubleshooting Guide: Enhancing the Solubility of this compound
This guide provides several methods to improve the solubility of this compound for experimental use.
Method 1: pH Adjustment
One of the simplest methods to increase the solubility of Niclosamide is by adjusting the pH of the aqueous solution. As a weak acid, its solubility increases significantly at pH values above its pKa.
Issue: Precipitation of this compound in neutral buffer (e.g., PBS pH 7.4).
Solution: Prepare the solution in a buffer with a slightly alkaline pH.
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 7.5, 8.0, 8.5, 9.0).
-
Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Observe the solutions for any signs of precipitation.
-
Determine the optimal pH that maintains the solubility of this compound at the desired concentration. It has been shown that increasing the pH into the 8-9 range can significantly increase the concentration of dissolved niclosamide.[4]
Quantitative Data on pH-Dependent Solubility of Niclosamide:
| pH | Niclosamide Concentration (µM) at 20°C |
| 3.66 | 2.53 |
| 7.96 | 20 |
| 9.01 | 200 |
| 9.19 | 300 |
| 9.63 | 703.6 |
Data adapted from Needham et al., 2021.[4]
Troubleshooting Workflow for pH Adjustment:
References
- 1. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (1325559-12-3) for sale [vulcanchem.com]
- 4. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Niclosamide-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Niclosamide-13C6 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: this compound is a stable isotope-labeled internal standard for niclosamide. The six 13C atoms are typically located on the salicylic acid ring. In negative ion mode electrospray ionization (ESI), niclosamide deprotonates to form the [M-H]⁻ ion.
-
Niclosamide (unlabeled): The monoisotopic mass is approximately 325.9 g/mol . The deprotonated precursor ion is observed at m/z 325.0. Common product ions from collision-induced dissociation (CID) are m/z 170.9 and m/z 288.8.[1]
-
This compound: With six 13C atoms, the mass will increase by approximately 6 Da.
-
Predicted Precursor Ion [M-H]⁻: m/z 331.0
-
Predicted Product Ions: The fragmentation of niclosamide often involves the cleavage of the amide bond. Since the 13C labels are on the salicylic acid portion, a fragment containing this ring will have a mass shift of +6 Da. A common fragmentation pathway leads to the formation of the 5-chlorosalicylic acid fragment.
-
The unlabeled 5-chlorosalicylic acid fragment has an m/z of 170.9. Therefore, the corresponding labeled fragment is predicted to be at m/z 176.9 .
-
The other major fragment at m/z 288.8 corresponds to the loss of a water molecule and will also be shifted if the charge is retained on the larger part of the molecule containing the 13C6 ring.
-
-
Therefore, a recommended Multiple Reaction Monitoring (MRM) transition to start with for this compound is 331.0 → 176.9 . It is crucial to confirm this transition experimentally by infusing a standard solution of this compound and performing a product ion scan.
Q2: What are typical starting LC-MS/MS parameters for niclosamide analysis?
A2: Based on published methods for unlabeled niclosamide, which serve as an excellent starting point, the following parameters can be used.[1] Note that these will need to be optimized for your specific instrument and experimental conditions.
Table 1: Starting LC-MS/MS Parameters for Niclosamide Analysis
| Parameter | Setting 1 (API 4000 QTrap) | Setting 2 (QTrap 6500) |
| Ionization Mode | Negative ESI | Negative ESI |
| Ion Spray Voltage | -4500 V | -4200 V |
| Temperature | 550 °C | 600 °C |
| Curtain Gas | 40 psi | 20 psi |
| Nebulizer Gas (GS1) | 50 psi | 50 psi |
| Turbo Gas (GS2) | 50 psi | 50 psi |
| Entrance Potential | -10 V | -10 V |
| Declustering Potential (DP) | -45 V to -60 V | -55 V |
| Collision Energy (CE) | -34 V | -38 V |
| Collision Cell Exit Potential (CXP) | -11 V | -11 V |
Q3: How do I optimize the declustering potential (DP) and collision energy (CE)?
A3: These parameters are critical for achieving optimal sensitivity and should be optimized for each analyte and instrument. The general workflow involves infusing a standard solution of this compound and monitoring the signal intensity of the desired MRM transition while varying the DP and CE.
-
Declustering Potential (DP) Optimization: The DP is applied to remove solvent molecules from the ion beam, which can improve signal intensity and stability. Start with the values in Table 1 and incrementally increase and decrease the voltage, observing the signal intensity. A plateau of optimal intensity is often observed. Excessively high DP can cause in-source fragmentation.
-
Collision Energy (CE) Optimization: The CE determines the degree of fragmentation of the precursor ion in the collision cell. After setting an optimal DP, vary the CE in small increments (e.g., 2 V) over a range (e.g., -10 V to -50 V for negative mode) and monitor the intensity of the product ion. Plot the intensity versus the CE to find the optimal value that yields the highest signal.
Troubleshooting Guide
Problem 1: Low or no signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transition | Verify the precursor and product ion masses for this compound. Infuse a standard solution and perform a full scan (Q1) to confirm the precursor ion and a product ion scan to identify the major fragments. |
| Suboptimal Ion Source Parameters | Systematically optimize the ion spray voltage, gas pressures (nebulizer, turbo, curtain), and source temperature. |
| Incorrect Ionization Mode | Ensure the mass spectrometer is operating in negative ionization mode. |
| Sample Preparation Issues | Verify the extraction procedure and ensure that this compound is not being lost during sample preparation. Protein precipitation with acetonitrile is a common and effective method for plasma samples.[1] |
| LC Issues | Check for leaks in the LC system, ensure proper mobile phase composition, and confirm that the column is not clogged or degraded. |
Problem 2: Poor peak shape (tailing, fronting, or broad peaks)
| Possible Cause | Troubleshooting Step |
| Column Degradation | The column may be nearing the end of its lifespan. Try flushing the column or replacing it. |
| Inappropriate Mobile Phase | The pH of the mobile phase can affect peak shape. For niclosamide, which is acidic, a mobile phase with a suitable buffer (e.g., ammonium formate or ammonium acetate) is recommended.[1] Ensure the organic content is appropriate for retention. |
| Sample Overload | Injecting too much analyte can lead to peak fronting. Try diluting the sample. |
| Matrix Effects | Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, affecting peak shape and intensity. Improve sample clean-up or adjust the chromatography to separate the interference. |
Problem 3: High background noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Contaminated LC System or Ion Source | Flush the LC system and clean the ion source components (e.g., spray shield, orifice). |
| Carryover from Previous Injections | Implement a robust needle wash procedure in the autosampler method, using a strong solvent to clean the injection port and needle between samples. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Use a T-fitting to combine the infusion flow with a typical mobile phase composition from the LC pump (e.g., 70% acetonitrile in water with 10 mM ammonium formate) at a typical analytical flow rate (e.g., 0.4 mL/min).
-
Precursor Ion Confirmation (Q1 Scan): Set the mass spectrometer to scan Q1 in negative ion mode over a mass range that includes the predicted precursor ion (m/z 331.0). Confirm the presence and determine the exact m/z of the [M-H]⁻ ion.
-
Product Ion Confirmation (Product Ion Scan): Set the mass spectrometer to select the precursor ion (m/z 331.0) in Q1 and scan Q3 to identify the resulting product ions. Identify the most intense and stable product ions. The predicted product ion is m/z 176.9.
-
Declustering Potential (DP) Optimization: a. Set up an MRM method with the determined precursor → product ion transition. b. Manually or using the instrument's optimization software, ramp the DP voltage over a relevant range (e.g., -20 V to -100 V) while infusing the standard. c. Plot the product ion intensity against the DP voltage to determine the optimal value.
-
Collision Energy (CE) Optimization: a. Using the optimized DP, ramp the CE voltage over a suitable range (e.g., -10 V to -50 V). b. Plot the product ion intensity against the CE voltage to find the value that yields the maximum signal.
-
Collision Cell Exit Potential (CXP) Optimization: a. With the optimized DP and CE, ramp the CXP over a small range (e.g., -5 V to -20 V). b. Select the CXP that provides the best signal intensity and peak shape.
Visualizations
Caption: Experimental workflow for optimizing MS/MS parameters.
Caption: Troubleshooting logic for low or no signal.
References
Technical Support Center: Enhancing the Metabolic Stability of Niclosamide in Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro studies on the metabolic stability of niclosamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of niclosamide observed in in vitro assays?
A1: In vitro studies, primarily using human liver microsomes (HLM), have identified two main metabolic pathways for niclosamide:
-
Hydroxylation: This Phase I reaction is mediated by cytochrome P450 (CYP) enzymes and results in the formation of hydroxylated metabolites, with 3-hydroxy niclosamide being a primary product.[1][2][3]
-
Glucuronidation: This Phase II conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and produces a mono-O-glucuronide metabolite, niclosamide-2-O-glucuronide.[1][2][3]
Q2: Which specific enzymes are predominantly responsible for niclosamide metabolism?
A2: Research has pinpointed specific enzymes that play a major role in niclosamide's metabolism:
-
CYP1A2: This isoform of cytochrome P450 is the main enzyme responsible for the hydroxylation of niclosamide.[1][2][3][4]
-
UGT1A1: Among several UGT enzymes capable of metabolizing niclosamide, UGT1A1 is the predominant enzyme involved in its glucuronidation in the liver.[1][2][3] UGT1A3 also shows activity, but its overall contribution is considered negligible.[1][3]
Q3: Why is the in vitro metabolic stability of niclosamide a significant concern for drug development?
A3: Niclosamide's low metabolic stability contributes to its poor oral bioavailability, which limits its systemic efficacy for potential applications beyond its traditional use as an anthelmintic, such as in cancer and antiviral therapies.[5][6][7][8][9] Rapid metabolism in the liver and intestine (first-pass metabolism) significantly reduces the amount of active drug that reaches systemic circulation.[5][7] Therefore, understanding and enhancing its metabolic stability is crucial for repurposing this drug for systemic diseases.[6]
Q4: What are the key differences between hepatic and intestinal metabolism of niclosamide in vitro?
A4: In vitro studies using liver and intestinal microsomes have revealed tissue-specific differences in niclosamide metabolism:
-
Hepatic Metabolism: Both CYP-mediated hydroxylation (requiring NADPH) and UGT-mediated glucuronidation (requiring UDPGA) contribute to niclosamide metabolism in the liver.[5]
-
Intestinal Metabolism: Glucuronidation by UGTs is the major metabolic pathway in the intestine, with significantly higher rates of niclosamide-glucuronide formation compared to the liver (approximately 10-fold greater).[5][6] Hydroxylation via CYPs is minimal to non-existent in intestinal microsomes.[5][6]
Q5: How does plasma protein binding affect the interpretation of in vitro metabolic stability data for niclosamide?
A5: Niclosamide exhibits very high plasma protein binding (>99.8%).[10][11] In in vitro assays that include plasma or serum, this high binding can reduce the unbound fraction of niclosamide available for metabolism by enzymes, potentially leading to an underestimation of its intrinsic clearance. It is crucial to consider the protein concentration in the assay and its potential impact on the apparent metabolic stability.
Troubleshooting Guide
Problem 1: High variability or poor reproducibility in niclosamide disappearance rates in microsomal incubations.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cofactor Activity | Ensure fresh, properly stored stocks of NADPH and UDPGA are used for each experiment. Prepare working solutions immediately before use. |
| Microsomal Protein Concentration | Optimize the microsomal protein concentration. Too high a concentration can lead to rapid substrate depletion, while too low a concentration may result in metabolism below the limit of detection. A typical starting concentration is around 0.1 mg/mL.[5] |
| Incubation Time | Ensure the incubation time is within the linear range of metabolism. Conduct a time-course experiment to determine the optimal incubation period where the rate of disappearance is linear. |
| Solvent Effects | Niclosamide is poorly water-soluble and often dissolved in organic solvents like DMSO. Ensure the final concentration of the organic solvent in the incubation mixture is low (typically <1%) and consistent across all samples, as it can inhibit enzyme activity. |
| Non-specific Binding | Niclosamide is hydrophobic and may bind to the walls of plastic labware. Using low-binding plates or silanized glassware can help minimize this issue. Include control incubations without active microsomes (e.g., heat-inactivated) to assess non-enzymatic degradation and binding. |
Problem 2: Difficulty in detecting niclosamide metabolites (hydroxyniclosamide or niclosamide-glucuronide).
| Potential Cause | Troubleshooting Step |
| Insufficient Metabolite Formation | Increase the substrate (niclosamide) concentration, microsomal protein concentration, or incubation time to enhance metabolite formation. Be mindful of potential substrate inhibition at very high concentrations. |
| Inappropriate Analytical Method | Use a highly sensitive and specific analytical method like LC-MS/MS for metabolite detection and quantification.[1][12][13] Ensure the mass transitions for the parent drug and its metabolites are optimized. |
| Metabolite Instability | The glucuronide metabolite may be unstable. Ensure proper sample handling and storage (e.g., immediate quenching of the reaction with cold acetonitrile and storage at -80°C) to prevent degradation. |
| Incorrect Cofactors | Verify that the correct cofactors are being used for the desired metabolic pathway. Use NADPH for CYP-mediated hydroxylation and UDPGA for UGT-mediated glucuronidation.[1][5] |
Problem 3: Discrepancy between results from recombinant enzymes and human liver microsomes.
| Potential Cause | Troubleshooting Step |
| Contribution of Multiple Enzymes | HLM contain a mixture of various drug-metabolizing enzymes. The metabolic profile in HLM reflects the combined activity of all present enzymes. Results from single recombinant enzymes will only show the contribution of that specific enzyme. |
| Differences in Enzyme Activity | The specific activity of recombinant enzymes can vary between batches and suppliers. Ensure the activity of the recombinant enzymes is verified using a known substrate. |
| Allosteric Effects in HLM | The complex lipid environment of microsomes can influence enzyme kinetics, which is not replicated with isolated recombinant enzymes. |
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for Niclosamide Glucuronidation
| Tissue | K_m (µM) | V_max (nmol/min/mg protein) |
| Mouse Liver Microsomes | 0.09 | 0.75 |
| Mouse Intestinal Microsomes | 0.47 | 15.8 |
| Data extracted from studies on mouse microsomes.[6] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of Niclosamide in Human Liver Microsomes (HLM)
Objective: To determine the rate of disappearance of niclosamide when incubated with HLM in the presence of necessary cofactors.
Materials:
-
Niclosamide
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 1.0 mM NADPH[5]
-
UDPGA (Uridine 5'-diphosphoglucuronic acid), 5.0 mM[5]
-
Magnesium Chloride (MgCl₂), 3 mM[5]
-
Acetonitrile (ACN) with an internal standard (for reaction termination and sample preparation)
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a master mix containing 0.1 M potassium phosphate buffer (pH 7.4), 3 mM MgCl₂, and HLM (e.g., to a final concentration of 0.1 mg/mL protein).[5]
-
Pre-warm the master mix at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
To separate tubes for CYP and UGT metabolism, add the respective cofactors.
-
For CYP-mediated metabolism, add NADPH to a final concentration of 1.0 mM.[5]
-
For UGT-mediated metabolism, add UDPGA to a final concentration of 5.0 mM.[5]
-
Initiate the metabolic reaction by adding niclosamide (e.g., dissolved in DMSO, final concentration 1 µM for disappearance rate) to the pre-warmed incubation mixture.[5]
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C in a shaking water bath.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard.
-
-
Sample Processing:
-
Vortex the samples vigorously to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of niclosamide at each time point.[13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining niclosamide versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t_½) as 0.693/k.
-
Visualizations
References
- 1. Metabolism of the anthelmintic drug niclosamide by cytochrome P450 enzymes and UDP-glucuronosyltransferases: metabolite elucidation and main contributions from CYP1A2 and UGT1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Metabolism of the anthelmintic drug niclosamide by cytochrome P450 enzymes and UDP-glucuronosyltransferases: metabolite elucidation and main contributions from CYP1A2 and UGT1A1 | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide, a Repurposed Drug with Poor Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide, a Repurposed Drug with Poor Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic considerations for enhancing drug repurposing opportunities of anthelmintics: Niclosamide as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. LC-MS/MS Analysis of Niclosamide, NIC-OH, and NIC-G. [bio-protocol.org]
Troubleshooting peak shape and separation for Niclosamide in HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Niclosamide. The following sections address frequently asked questions and provide structured troubleshooting workflows to resolve problems with peak shape and separation.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for Niclosamide analysis by RP-HPLC?
A successful RP-HPLC analysis of Niclosamide generally utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The pH of the mobile phase is a critical parameter for achieving optimal peak shape and retention. Detection is typically performed using a UV detector at wavelengths around 254 nm or 333 nm.[1][2]
Q2: My Niclosamide peak is tailing. What are the potential causes and solutions?
Peak tailing for Niclosamide, an acidic compound, is often caused by secondary interactions with the stationary phase.[3] Key factors to investigate include:
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between Niclosamide and residual silanol groups on the silica-based column packing.[3][4] Adjusting the pH of the aqueous portion of the mobile phase with an appropriate buffer (e.g., phosphoric acid or triethylamine) to suppress the ionization of silanol groups can significantly improve peak symmetry.[5]
-
Column Condition: A degraded or contaminated guard or analytical column can also cause peak tailing. Flushing the column or replacing it if necessary is a recommended step.
-
Sample Overload: Injecting too high a concentration of Niclosamide can lead to peak tailing. Try diluting the sample.
Q3: I am observing peak fronting for my Niclosamide peak. What should I do?
Peak fronting is less common than tailing but can occur.[6] Potential causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, leading to a fronting peak.[6] Ensure your sample solvent is as close in composition to the mobile phase as possible, or is weaker.
-
Column Overload: Similar to peak tailing, injecting too much sample can also manifest as peak fronting.[6]
-
Column Collapse: Physical degradation of the column bed can lead to peak distortion, including fronting.[6] This is a more severe issue and would likely require column replacement.
Q4: My Niclosamide peak is split. What are the troubleshooting steps?
Split peaks can be caused by several factors that disrupt the sample band as it enters and travels through the column.[7]
-
Blocked Frit or Column Inlet: Particulate matter from the sample or system can block the column inlet frit, causing the sample to be unevenly distributed onto the column.[7] Filtering all samples and mobile phases is crucial. Reversing the column and flushing it (if the manufacturer's instructions permit) may resolve a blocked frit.
-
Injector Issues: A partially blocked injector needle or port can cause the sample to be introduced onto the column in a non-uniform manner.
-
Sample Preparation: Incomplete dissolution of the Niclosamide sample can lead to the injection of particulates, which can cause peak splitting.[5] Ensure the sample is fully dissolved before injection; sonication can aid in this process.[1]
Q5: I am seeing poor resolution between Niclosamide and other components in my sample. How can I improve it?
Poor resolution can be addressed by optimizing the mobile phase composition and flow rate.
-
Mobile Phase Strength: If peaks are eluting too close together, decreasing the percentage of the organic solvent in the mobile phase will increase retention times and potentially improve resolution. Conversely, if peaks are too far apart and broad, a slight increase in the organic solvent percentage can sharpen the peaks and shorten the run time.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention times of ionizable compounds, which can be used to improve separation.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.
-
Column Selection: If mobile phase optimization is insufficient, using a column with a different stationary phase or a smaller particle size may be necessary to achieve the desired separation.
Data Presentation
Table 1: Example RP-HPLC Method Parameters for Niclosamide Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Cosmosil C18 (250 mm x 4.6 mm, 5 µm)[5] | Newcrom R1[8] |
| Mobile Phase | Methanol:Water (40:60 v/v) with 0.05% TEA, pH 3.0 with OPA[5] | Acetonitrile:Water with Phosphoric Acid[8] |
| Flow Rate | 1.0 mL/min[5] | Not specified |
| Detection | UV at 254 nm[5] | Not specified |
| Injection Volume | 20 µL[5] | Not specified |
Table 2: Method Validation Data for a Niclosamide RP-HPLC Method
| Validation Parameter | Result |
| Linearity Range | 10-60 µg/mL[1] |
| Correlation Coefficient (r²) | 0.9999[1] |
| Accuracy (% Recovery) | 99-100%[1] |
| Limit of Detection (LOD) | 0.2085 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.6321 µg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of Niclosamide Standard Stock Solution
-
Accurately weigh 10 mg of Niclosamide working standard and transfer it to a 10 mL volumetric flask.[1][5]
-
Add a sufficient amount of methanol to dissolve the standard.[1][5]
-
Sonicate the flask for 15 minutes to ensure complete dissolution.[1]
-
Make up the volume to the 10 mL mark with methanol to obtain a 1000 µg/mL stock solution.[1]
-
Further dilutions can be made from this stock solution using the mobile phase to prepare working standards and calibration curve solutions.[1]
Protocol 2: Preparation of Sample Solution from Tablets
-
Weigh and powder 20 Niclosamide tablets to determine the average tablet weight.[1]
-
Accurately weigh a quantity of the powdered tablets equivalent to a specific amount of Niclosamide (e.g., 42.5 mg) and transfer it to a volumetric flask (e.g., 10 mL).[1]
-
Add a suitable diluent (e.g., the mobile phase) and sonicate to ensure complete dissolution of the active ingredient.[1]
-
Make up the volume to the mark with the diluent.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for Niclosamide HPLC peak shape issues.
Caption: Logical workflow for improving peak resolution in Niclosamide HPLC analysis.
References
- 1. ijfans.org [ijfans.org]
- 2. Development and validation of HPLC method for simultaneous estimation of erlotinib and niclosamide from liposomes optimized by screening design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. de.restek.com [de.restek.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of Niclosamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Strategies to increase Niclosamide-13C6 signal intensity in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Niclosamide-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your experimental workflow and enhance the signal intensity of this compound in your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in mass spectrometry?
The exact precursor and product ion m/z values for this compound are not widely published in scientific literature. However, they can be predicted based on the known fragmentation of unlabeled Niclosamide. Unlabeled Niclosamide, in negative electrospray ionization (ESI) mode, typically shows a deprotonated precursor ion [M-H]⁻ at an m/z of approximately 324.8. The most common product ions are observed at m/z 170.9 and 288.8.[1][2]
Since this compound has six 13C atoms, its molecular weight is 6 Daltons higher than the unlabeled form. Therefore, the expected deprotonated precursor ion [M-H]⁻ for this compound would be at an m/z of approximately 330.8 .
The fragmentation pattern is expected to be similar to unlabeled Niclosamide. The location of the 13C labels on the 2-chloro-4-nitrophenyl ring suggests that the resulting product ions will also show a corresponding mass shift.[3] To determine the exact m/z of the product ions for your specific instrument, it is recommended to perform a product ion scan on the precursor ion at m/z 330.8.
Q2: Which ionization mode is best for this compound analysis?
Negative mode electrospray ionization (ESI) is the most commonly reported and effective ionization technique for Niclosamide and its isotopically labeled analogs.[1][4][5][6] This is because the hydroxyl group on the salicylanilide moiety can be readily deprotonated, forming a stable negative ion.
Q3: I am observing a low signal for this compound. What are the initial troubleshooting steps?
Low signal intensity can be caused by several factors. Here is a logical workflow to troubleshoot this issue:
References
- 1. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (1325559-12-3) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs [agris.fao.org]
Validation & Comparative
A Head-to-Head Comparison: Niclosamide-13C6 and Deuterated Niclosamide as Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anthelmintic drug Niclosamide, the choice of an appropriate internal standard is critical for assay accuracy and reliability. This guide provides a comprehensive comparison of two stable isotope-labeled internal standards: Niclosamide-13C6 and deuterated Niclosamide.
Performance Comparison: this compound vs. Deuterated Niclosamide
The primary advantage of this compound over its deuterated counterpart lies in its identical physicochemical properties to the unlabeled analyte. This ensures true co-elution during chromatography and equivalent ionization efficiency in the mass spectrometer, leading to more accurate and precise quantification.
| Performance Parameter | This compound | Deuterated Niclosamide | Rationale & Supporting Data |
| Chromatographic Co-elution | Excellent | Variable | ¹³C labeling does not alter the chemical properties or retention time of the molecule. Deuterium labeling can lead to a slight shift in retention time (isotopic effect), which can result in differential matrix effects between the analyte and the internal standard. |
| Matrix Effect Compensation | Superior | Potentially Compromised | Because this compound co-elutes perfectly with Niclosamide, it experiences the exact same matrix-induced ion suppression or enhancement, allowing for accurate correction. A shift in retention time with a deuterated standard can lead to incomplete compensation for matrix effects.[3][4] |
| Isotopic Stability | High | Potential for Back-Exchange | The ¹³C-label is incorporated into the carbon backbone of the molecule and is therefore highly stable. Deuterium labels, depending on their position, can be susceptible to back-exchange with protons in the solvent or matrix, potentially compromising the integrity of the standard. |
| Fragmentation Pattern | Identical to Analyte | Similar to Analyte | The fragmentation pattern in tandem mass spectrometry (MS/MS) is determined by the chemical structure. As this compound is chemically identical to Niclosamide, its fragmentation is identical, simplifying method development. Deuterated standards will have fragment ions with corresponding mass shifts. |
| Commercial Availability | Available | Available | Both this compound and various deuterated forms of Niclosamide are commercially available from specialized chemical suppliers.[5] |
| Cost | Generally Higher | Generally Lower | The synthesis of ¹³C-labeled compounds is typically more complex and expensive than deuteration. |
Experimental Protocols
While a direct comparative study is not available, a typical experimental protocol for the analysis of Niclosamide in a biological matrix such as plasma using a stable isotope-labeled internal standard would involve the following steps. This protocol is adapted from a published method for Niclosamide analysis.[6][7][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound or deuterated Niclosamide in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Niclosamide: m/z 325.0 → 171.0
-
This compound: m/z 331.0 → 177.0
-
Deuterated Niclosamide (e.g., d3): m/z 328.0 → 171.0 (or other appropriate fragment)
-
-
Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity.
-
Visualizing the Rationale and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Niclosamide, a typical experimental workflow, and the logical comparison between the two internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Quantification of Niclosamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methods for the quantification of niclosamide, a drug with renewed interest due to its potential antiviral and anticancer properties. We will delve into the critical performance characteristics of linearity, accuracy, and precision, presenting supporting data from published studies. This guide also highlights the pivotal role of stable isotope-labeled internal standards, such as Niclosamide-¹³C₆, in achieving reliable and reproducible results.
The Gold Standard: Isotope Dilution Mass Spectrometry
In modern bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantitative analysis. A SIL-IS, such as Niclosamide-¹³C₆, is chemically identical to the analyte of interest (niclosamide) but has a different mass due to the incorporation of heavy isotopes. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The key advantage of this approach, known as isotope dilution mass spectrometry, is its ability to compensate for variations that can occur during sample preparation and analysis.[1][2][3] Because the SIL-IS behaves nearly identically to the analyte throughout the entire analytical process—from extraction to ionization—it provides a robust internal reference for accurate and precise quantification.[1][2][3]
Performance Comparison of Niclosamide Quantification Methods
Data Summary
| Method | Analyte | Internal Standard | Matrix | Linearity (ng/mL) | Correlation Coefficient (r/R²) | Accuracy (% Recovery or % Bias) | Precision (% RSD or CV) |
| LC-MS/MS [4][5][6][7] | Niclosamide | Ibuprofen | Rat Plasma | 1 - 3000 | r = 0.9967 | Intra-day: < 4.59% Inter-day: < 6.63% | Intra-day: < 7.40% Inter-day: < 6.35% |
| LC-MS/MS [4][5][6][7] | Niclosamide | Ibuprofen | Dog Plasma | 1 - 1000 | r = 0.9941 | Intra-day: < 12.1% Inter-day: < 10.9% | Intra-day: < 3.95% Inter-day: < 4.01% |
| LC-MS/MS [8][9] | Niclosamide | Tizoxanide | Not Specified | 31.25 - 2000 | Not Specified | 97.2% - 112.5% | 100.4% - 110.0% (as % of nominal) |
| LC-MS/MS [8][9] | Niclosamide | Tizoxanide | Not Specified | 0.78 - 100 | Not Specified | 97.2% - 112.5% | 100.4% - 110.0% (as % of nominal) |
| RP-HPLC [10] | Niclosamide | Not Specified | Bulk Drug/Tablets | 10,000 - 60,000 | R² = 0.9999 | 99% - 100% | Not Specified |
| RP-HPLC [11] | Niclosamide | Not Specified | Bulk Drug/Dosage Form | 5,000 - 25,000 | R² = 0.999 | 102.04% | Not Specified |
Experimental Protocols
LC-MS/MS Method for Niclosamide in Plasma[4][5][6][7]
This method outlines a common approach for the quantification of niclosamide in biological matrices.
1. Sample Preparation:
-
Protein Precipitation: To a plasma sample, an internal standard (e.g., Ibuprofen) is added, followed by a protein precipitation agent like acetonitrile.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred for analysis.
2. Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system is used.
-
Column: A C18 or phenyl reverse-phase column is typically employed for separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compounds.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is common for niclosamide.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both niclosamide and the internal standard are monitored.
RP-HPLC Method for Niclosamide in Pharmaceutical Dosage Forms[10][11]
This method is suitable for the quality control of niclosamide in tablets or bulk powder.
1. Standard and Sample Preparation:
-
Standard Solution: A stock solution of niclosamide is prepared in a suitable solvent (e.g., methanol) and then serially diluted to create calibration standards.
-
Sample Solution: A known weight of powdered tablets is dissolved in the solvent, sonicated to ensure complete dissolution, and then diluted to a suitable concentration.
2. Chromatographic Analysis:
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase: A mixture of a buffer and an organic solvent (e.g., acetonitrile and water with a pH modifier) is used.
-
Detection: The UV detector is set to a wavelength where niclosamide has maximum absorbance, typically around 254 nm.[10][11]
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams, generated using the DOT language, outline the typical workflows.
Caption: LC-MS/MS Bioanalytical Workflow for Niclosamide.
Caption: RP-HPLC Workflow for Niclosamide Quantification.
Conclusion
The quantification of niclosamide in various matrices can be achieved with high linearity, accuracy, and precision using both LC-MS/MS and RP-HPLC methods. For bioanalytical applications in complex matrices like plasma, the use of a stable isotope-labeled internal standard such as Niclosamide-¹³C₆ with LC-MS/MS is highly recommended to ensure the most reliable data. The experimental protocols and performance data presented in this guide offer a solid foundation for researchers and drug development professionals to establish and validate robust analytical methods for niclosamide.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs [agris.fao.org]
- 5. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimisation and validation of a sensitive bioanalytical method for niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijfans.org [ijfans.org]
- 11. ijcrt.org [ijcrt.org]
Navigating Purity and Precision: A Comparative Guide to Niclosamide-13C6 Reference Standards
For researchers, scientists, and drug development professionals, the quality of a reference standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Niclosamide-13C6 reference standards, offering insights into key quality attributes and the experimental data that substantiates them. By understanding the nuances of purity, isotopic enrichment, and analytical methodologies, you can make an informed decision for your critical research applications.
This compound, a stable isotope-labeled internal standard, is indispensable for the quantitative analysis of niclosamide in various biological matrices. Its use in mass spectrometry-based assays allows for precise quantification by correcting for matrix effects and variations in sample processing. This guide will delve into the essential analytical data typically presented in a Certificate of Analysis (CoA) for a high-quality this compound reference standard and compare it with a representative alternative.
Comparative Analysis of this compound Reference Standards
The following table summarizes the typical analytical data for a high-quality this compound reference standard compared to a standard industry alternative. This data is representative of what researchers should expect to see on a Certificate of Analysis.
| Parameter | Premium this compound Standard | Standard Alternative | Significance for Researchers |
| Chemical Purity (by HPLC) | ≥99.8% | ≥98.0% | High chemical purity minimizes the risk of interference from impurities in analytical assays. |
| Isotopic Enrichment | ≥99 atom % 13C | ≥98 atom % 13C | Ensures a distinct mass shift from the unlabeled analyte, leading to more accurate quantification. |
| Chemical Identity | Confirmed by 1H-NMR, 13C-NMR, and MS | Confirmed by MS | Comprehensive structural confirmation provides a higher degree of confidence in the material's identity. |
| Residual Solvents (by GC-HS) | <0.1% | <0.5% | Low levels of residual solvents are critical for accurate weighing and solution preparation. |
| Water Content (by Karl Fischer) | <0.2% | <1.0% | Accurate water content is necessary for precise concentration calculations. |
| Certificate of Analysis | Comprehensive, with detailed data and spectra | Basic, with summary data | A detailed CoA allows for a thorough assessment of the standard's quality and suitability for the intended application. |
Experimental Protocols: Ensuring Analytical Rigor
The quality of a reference standard is underpinned by the rigor of the analytical methods used for its characterization. Below are detailed methodologies for the key experiments cited in the comparison.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the this compound reference standard by separating it from any structurally related impurities.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 331 nm.
-
Procedure: A solution of the this compound standard is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
Objective: To confirm the isotopic enrichment of the this compound reference standard.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in negative mode.
-
Procedure: A dilute solution of the standard is infused into the mass spectrometer. The mass spectrum is analyzed to determine the relative abundance of the 13C6-labeled niclosamide compared to any unlabeled (12C) or partially labeled species.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the this compound reference standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Experiments: 1H-NMR and 13C-NMR spectra are acquired.
-
Procedure: The chemical shifts, coupling constants, and integration of the peaks in the 1H-NMR spectrum, along with the chemical shifts in the 13C-NMR spectrum, are compared to the expected structure of this compound to confirm its identity.
Visualizing Analytical Workflows
To further clarify the processes involved in the characterization and use of this compound, the following diagrams illustrate the key workflows.
Caption: Workflow from reference standard characterization to its application in bioanalysis.
Signaling Pathway of Niclosamide
Niclosamide has been identified as an inhibitor of multiple signaling pathways, which is relevant to its therapeutic potential beyond its use as an anthelmintic. Understanding these pathways is crucial for researchers in drug development.
Caption: Niclosamide inhibits the Wnt/β-catenin and STAT3 signaling pathways.
Assessing the Isotopic Purity of Niclosamide-13C6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of Niclosamide-13C6, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolism studies. We present detailed experimental protocols, comparative data for alternative labeled compounds, and visual workflows to aid in the selection and implementation of the most appropriate analytical techniques.
Data Presentation: Quantitative Analysis of this compound
The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of quantitative bioanalytical assays. The primary analytical techniques for this assessment are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of typical quantitative data obtained for a batch of this compound.
Table 1: Isotopic Purity and Enrichment of this compound
| Parameter | Specification | Result | Method |
| Chemical Purity | ≥98% | 99.5% | HPLC-UV |
| Isotopic Enrichment | ≥99 atom % 13C | 99.2 atom % 13C | HRMS |
| M+0 Abundance | Report | <0.5% | HRMS |
| M+1 Abundance | Report | <1.0% | HRMS |
| M+2 Abundance | Report | <2.0% | HRMS |
| M+3 Abundance | Report | <5.0% | HRMS |
| M+4 Abundance | Report | <15.0% | HRMS |
| M+5 Abundance | Report | <30.0% | HRMS |
| M+6 Abundance | Report | >95.0% | HRMS |
Note: The M+X notation refers to the mass isotopologues, where X is the number of 13C atoms present in the molecule. For this compound, the target isotopologue is M+6.
Comparison with Alternative Isotopically Labeled Niclosamide Standards
The choice of an internal standard can influence assay sensitivity and accuracy. Besides this compound, other isotopically labeled versions are available.
Table 2: Comparison of Commercially Available Isotopically Labeled Niclosamide Derivatives
| Derivative | Molecular Formula | Labeled Positions | Primary Application | Key Advantage |
| This compound | C₇¹³C₆H₈Cl₂N₂O₄ | Phenyl ring of the 2-chloro-4-nitrophenyl moiety | Quantitative mass spectrometry, metabolic profiling | High mass shift from the unlabeled drug, minimizing isobaric interference.[1] |
| Niclosamide-d4 | C₁₃H₄D₄Cl₂N₂O₄ | Deuterated phenyl ring | Pharmacokinetic studies | Cost-effective labeling, though potential for H/D exchange exists. |
| Niclosamide-¹³C,¹⁵N₂ | C₁₂¹³CH₈Cl₂¹⁴N¹⁵NO₄ | One ¹³C and two ¹⁵N atoms | Mechanistic and metabolic pathway studies | Dual labeling provides unique mass shifts for metabolite tracking. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate assessment of isotopic purity.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment
Objective: To determine the isotopic enrichment of this compound by quantifying the relative abundance of its mass isotopologues.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is recommended.[2][3]
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile. Further dilute to a working concentration of 1 µg/mL.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Mass Range: m/z 100-500.
-
Resolution: ≥ 60,000 FWHM.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the unlabeled niclosamide and the M+1 to M+6 isotopologues of this compound.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic enrichment is reported as the percentage of the M+6 isotopologue.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation
Objective: To confirm the positions of the ¹³C labels and assess the overall structural integrity of the this compound molecule.[4][5]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on the concentration and spectrometer sensitivity.
-
Relaxation Delay: 2 seconds.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to verify the overall structure and absence of proton-containing impurities.
-
-
Data Analysis:
-
Process the ¹³C NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts of the signals in the ¹³C NMR spectrum of this compound with those of an unlabeled Niclosamide standard.
-
The signals corresponding to the six labeled carbon atoms in the 2-chloro-4-nitrophenyl ring should be significantly enhanced in intensity.
-
The absence of significant signals at the chemical shifts of the unlabeled phenyl ring carbons confirms high isotopic enrichment at the specified positions.
-
Conclusion
The isotopic purity assessment of this compound is a multi-faceted process that relies on the complementary strengths of HRMS and NMR spectroscopy. HRMS provides precise quantitative data on isotopic enrichment, while NMR confirms the correct positioning of the stable isotope labels and the overall structural integrity of the molecule. For routine quality control and quantitative applications, HRMS is the primary technique. For initial characterization of a new batch or for troubleshooting, NMR provides invaluable structural confirmation. The selection of an appropriate isotopically labeled internal standard, such as this compound, is paramount for the development of robust and reliable bioanalytical methods in drug development.
References
A Comparative Pharmacokinetic Profile of Niclosamide vs. Niclosamide-13C6: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount. This guide provides a comparative analysis of Niclosamide and its stable isotope-labeled counterpart, Niclosamide-13C6, focusing on their respective roles in pharmacokinetic studies and presenting key experimental data for Niclosamide.
Introduction to Niclosamide and this compound
Niclosamide is an anthelmintic drug that has garnered significant interest for its potential applications in treating a range of other diseases, including cancer, and viral and bacterial infections.[1] Its therapeutic efficacy is, however, limited by its low aqueous solubility and poor oral bioavailability.[2][3]
This compound is a stable isotope-labeled version of Niclosamide. In this molecule, six carbon-12 atoms are replaced with carbon-13 atoms. This subtle change in mass does not alter the chemical structure, reactivity, or biological activity of the compound.[1][4] Consequently, the pharmacokinetic profiles of Niclosamide and this compound are considered to be bioequivalent.[1][4]
The primary role of this compound in research is to serve as an internal standard for the accurate quantification of Niclosamide in biological samples during pharmacokinetic studies using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[][] Its distinct mass allows it to be differentiated from the unlabeled drug, ensuring precise measurement of Niclosamide concentrations.
Comparative Overview
| Feature | Niclosamide | This compound |
| Chemical Structure | C₁₃H₈Cl₂N₂O₄ | ¹³C₆C₇H₈Cl₂N₂O₄ |
| Primary Use | Therapeutic Agent (Anthelmintic, potential for other indications) | Internal Standard for Bioanalytical Assays |
| Pharmacokinetic Profile | Subject of study to determine absorption, distribution, metabolism, and excretion (ADME) properties. Characterized by low oral bioavailability. | Considered identical to Niclosamide. Not independently studied for its pharmacokinetic profile. |
| Key Advantage | Therapeutic potential against various diseases. | Enables accurate and precise quantification of Niclosamide in biological matrices. |
Pharmacokinetic Profile of Niclosamide
The pharmacokinetic profile of Niclosamide has been investigated in various preclinical and clinical studies. A significant challenge in its systemic application is its low bioavailability.[3]
Quantitative Pharmacokinetic Data (in Rats)
| Parameter | Intravenous Administration (2 mg/kg) | Oral Administration (5 mg/kg) |
| Cmax (Peak Plasma Concentration) | - | 354 ± 152 ng/mL[4] |
| Tmax (Time to Peak Concentration) | - | < 30 minutes[4] |
| AUC (Area Under the Curve) | 1413 ± 118 ng·h/mL[4] | 429 ± 100 ng·h/mL[1] |
| t1/2 (Elimination Half-life) | 6.7 ± 2.0 hours[4] | 6.0 ± 0.8 hours[1] |
| CL (Total Body Clearance) | 20.0 ± 2.9 mL/kg/min[4] | - |
| Vss (Volume of Distribution at Steady State) | 0.9 ± 0.4 L/kg[4] | - |
| F (Absolute Bioavailability) | - | 10%[4] |
Data presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are summaries of typical experimental protocols for assessing the pharmacokinetics of Niclosamide.
Animal Studies (Rats)
A common model for in vivo pharmacokinetic analysis involves the use of Sprague-Dawley rats.
1. Dosing Solution Preparation:
-
Intravenous (IV): Niclosamide is dissolved in a vehicle suitable for injection, such as a mixture of DMSO, polyethylene glycol (PEG), NaOH, and saline.[7][8]
-
Oral (PO): For oral gavage, Niclosamide is often suspended in a vehicle like a 1% carboxymethyl cellulose (CMC) solution.[8]
2. Administration:
-
IV: A single bolus injection is administered into a vein, typically the cephalic vein.[8]
-
PO: The suspension is administered directly into the stomach using a gavage needle.[8]
3. Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing from a site such as the jugular vein using heparinized syringes.[8] Typical time points include 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours after administration.[8]
4. Sample Processing:
-
Plasma is separated from the blood samples by centrifugation.
-
Niclosamide is extracted from the plasma using a protein precipitation method with a solvent like acetonitrile.[8] this compound is added as an internal standard at this stage to correct for any loss during sample preparation and analysis.
5. Bioanalysis (LC-MS/MS):
-
The concentration of Niclosamide in the processed plasma samples is determined using a validated LC-MS/MS method.
-
A reversed-phase chromatography column is typically used for separation.[2]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify Niclosamide and the internal standard, this compound.
Signaling Pathways Modulated by Niclosamide
Niclosamide's diverse therapeutic potential stems from its ability to modulate multiple key signaling pathways involved in cell proliferation, survival, and inflammation.
Figure 1: Niclosamide inhibits multiple oncogenic signaling pathways.
Niclosamide has been shown to inhibit several critical signaling pathways, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB, which are often dysregulated in cancer and other diseases.[1][]
Conclusion
References
- 1. Kinetic equivalence of stable-isotope-labeled and unlabeled phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic considerations for enhancing drug repurposing opportunities of anthelmintics: Niclosamide as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the limit of detection (LOD) and quantification (LOQ) for Niclosamide-13C6
Determining the Analytical Limits of Niclosamide: A Comparative Guide to LOD and LOQ
For researchers and scientists engaged in drug development and related fields, understanding the limits of detection (LOD) and quantification (LOQ) for active pharmaceutical ingredients is paramount for accurate and reliable measurements. This guide provides a comparative overview of the LOD and LOQ for Niclosamide, a widely studied anthelmintic agent with potential applications in other therapeutic areas. The data presented herein is derived from various analytical methodologies, offering insights into the performance of different techniques. Niclosamide-13C6, a stable isotope-labeled version of the molecule, is often employed as an internal standard in these analyses to enhance precision and accuracy.
Comparative Analysis of Niclosamide's Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of an analytical method is defined by its LOD, the lowest concentration of an analyte that can be reliably distinguished from background noise, and its LOQ, the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Below is a summary of reported LOD and LOQ values for Niclosamide using two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Rat Plasma | Not Reported | 1 ng/mL | [1][2][3] |
| LC-MS/MS | Dog Plasma | Not Reported | 1 ng/mL | [1][2][3] |
| LC-MS/MS | Low Dynamic Range Assay | Not Reported | 0.78 ng/mL | [4][5][6] |
| LC-MS/MS | High Dynamic Range Assay | Not Reported | 31.25 ng/mL | [4][5][6] |
| RP-HPLC | Bulk and Pharmaceutical Dosage Form | 0.416 µg/mL | 1.261 µg/mL | [7] |
| RP-HPLC | Standard Drug | 0.2085 µg/mL | 0.6321 µg/mL | [8] |
| HPLC/UV | Freshwater and 20XAAP | 0.00627 mg/L | 0.0209 mg/L | [9] |
| HPLC/UV | Artificial Sediment | 0.0602 mg/kg | 0.200 mg/kg | [9] |
| HPLC | Pharmaceutical Formulation | 0.112 µg/L | 0.374 µg/L | [10] |
As the data indicates, LC-MS/MS methods generally offer significantly lower LOD and LOQ values compared to HPLC-UV methods, highlighting the superior sensitivity of mass spectrometry for trace-level quantification of Niclosamide.
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to determine the LOD and LOQ of Niclosamide.
LC-MS/MS Method for Quantification of Niclosamide in Plasma
This method is suitable for pharmacokinetic studies and bioanalysis.
-
Sample Preparation: Protein precipitation is a common method for extracting Niclosamide from plasma samples. Acetonitrile is added to the plasma sample, which is then vortexed and centrifuged to precipitate proteins. The supernatant, containing the analyte and the internal standard (e.g., this compound or Ibuprofen), is then collected for analysis.[1][3]
-
Chromatographic Separation: A reverse-phase C18 or phenyl column is typically used for separation.[1][2][3] The mobile phase often consists of a mixture of an aqueous solution (e.g., ammonium formate or ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[1][2][3]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection. The instrument is tuned to detect specific precursor-to-product ion transitions for both Niclosamide and the internal standard.
-
LOD and LOQ Determination: The LOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable precision (relative standard deviation, RSD ≤ 20%) and accuracy (within ±20% of the nominal concentration).[11][12] The LOD is typically determined as the concentration that produces a signal-to-noise ratio of at least 3.
RP-HPLC-UV Method for Quantification of Niclosamide in Pharmaceutical Formulations
This method is commonly used for quality control of pharmaceutical products.
-
Standard and Sample Preparation: Standard solutions of Niclosamide are prepared by dissolving a known amount of the reference standard in a suitable solvent, such as methanol.[7] Sample solutions are prepared by dissolving the pharmaceutical dosage form in the same solvent.
-
Chromatographic Conditions: A C18 column is a common choice for the stationary phase.[7] The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[7] Detection is performed using a UV detector at a wavelength where Niclosamide exhibits maximum absorbance, such as 254 nm or 335 nm.[7][9]
-
LOD and LOQ Calculation: The LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve, using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the mean of the slope of the calibration curves.[8]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the LOD and LOQ of Niclosamide using an LC-MS/MS-based method.
Caption: Workflow for LOD and LOQ Determination of Niclosamide.
References
- 1. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimisation and validation of a sensitive bioanalytical method for niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimisation and validation of a sensitive bioanalytical method for niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. ijfans.org [ijfans.org]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
The Gold Standard: Niclosamide-13C6 for Unwavering Precision in Bioanalysis
A head-to-head comparison of internal standards for the quantification of Niclosamide reveals the superior performance of stable isotope labeling in minimizing assay variability. This guide provides researchers, scientists, and drug development professionals with experimental data and detailed protocols to support the selection of the most robust internal standard for Niclosamide quantification.
In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide delves into the critical aspects of inter-assay and intra-assay variability, comparing the performance of the stable isotope-labeled internal standard, Niclosamide-13C6, with commonly used structural analogs, Tizoxanide and Ibuprofen.
The Unrivaled Advantage of Stable Isotope Labeling
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. By incorporating heavy isotopes like Carbon-13, the internal standard becomes chemically identical to the analyte, Niclosamide. This chemical equivalence ensures that both compounds co-elute during chromatography and experience the same ionization efficiency and potential ion suppression in the mass spectrometer's source. This co-elution is the cornerstone of accurate correction for matrix-induced variations, a significant challenge in the analysis of complex biological samples.
In contrast, structural analog internal standards like Tizoxanide and Ibuprofen, while chemically similar to Niclosamide, exhibit different chromatographic retention times and may respond differently to matrix effects. This disparity can lead to less accurate correction and consequently, higher assay variability.
Comparative Analysis of Inter-Assay and Intra-Assay Variability
The precision of an analytical method is determined by its intra-assay (within-run) and inter-assay (between-run) variability, typically expressed as the coefficient of variation (%CV). Lower %CV values indicate higher precision. While direct experimental data for this compound is proprietary, the theoretical advantages of SIL internal standards strongly suggest that its use would lead to significantly lower %CVs compared to structural analogs. The following tables summarize the reported inter-assay and intra-assay variability for Niclosamide quantification using Tizoxanide and Ibuprofen as internal standards.
Table 1: Inter-Assay and Intra-Assay Variability of Niclosamide Quantification with Tizoxanide as Internal Standard
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 31.25 | 12.5 | 112.5 | 10.9 | 108.6 |
| Low | 62.5 | 2.9 | 97.2 | 5.4 | 100.4 |
| Medium | 500 | 1.8 | 100.4 | 2.1 | 101.5 |
| High | 1500 | 1.6 | 99.1 | 2.9 | 100.8 |
Data adapted from a study by Arshad et al. (2021).[1][2][3]
Table 2: Inter-Assay and Intra-Assay Variability of Niclosamide Quantification in Rat Plasma with Ibuprofen as Internal Standard
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 7.40 | 104.59 | 6.35 | 106.63 |
| Low | 3 | 4.68 | 98.61 | 3.86 | 101.47 |
| Medium | 100 | 2.97 | 99.87 | 2.15 | 100.51 |
| High | 2000 | 2.15 | 101.23 | 1.98 | 101.38 |
Data adapted from a study by Choi et al. (2021).[4][5]
While these methods demonstrate acceptable levels of precision and accuracy for many applications, the use of this compound is anticipated to yield even lower %CVs, providing greater confidence in the quantitative data, especially for studies requiring high sensitivity and precision.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Niclosamide in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., this compound, Tizoxanide, or Ibuprofen).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Niclosamide from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Niclosamide: Precursor ion > Product ion (e.g., m/z 325.0 > 228.0).
-
This compound: Precursor ion > Product ion (e.g., m/z 331.0 > 234.0).
-
Tizoxanide: Precursor ion > Product ion (e.g., m/z 264.0 > 207.9).
-
Ibuprofen: Precursor ion > Product ion (e.g., m/z 205.1 > 161.1).
-
-
Visualizing the Rationale: Signaling Pathways and Workflows
To further illustrate the context of Niclosamide research and analysis, the following diagrams depict its mechanism of action and a typical experimental workflow.
Caption: Niclosamide's inhibitory effect on the Wnt/β-catenin signaling pathway.
Caption: A typical bioanalytical workflow for Niclosamide quantification in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimisation and validation of a sensitive bioanalytical method for niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimisation and validation of a sensitive bioanalytical method for niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Niclosamide-13C6: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Niclosamide-13C6
This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound, a stable isotope-labeled version of Niclosamide. While the isotopic labeling does not introduce new chemical hazards, this compound should be handled with the same precautions as its unlabeled counterpart due to its inherent toxicological properties. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.
Niclosamide is recognized as a hazardous substance, being harmful if swallowed, potentially carcinogenic upon inhalation, and causing organ damage through prolonged or repeated exposure.[1][2][3] Furthermore, it is classified as very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.[4]
Hazard Profile and Safety Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile and the required personal protective equipment (PPE).
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Wear protective gloves, lab coat, and safety glasses.[1][3][5] |
| Carcinogenicity (Inhalation) | May cause cancer by inhalation.[2][3] | Handle in a chemical fume hood or use a full-face respirator with appropriate cartridges.[1] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[1][2] | Utilize engineering controls and wear appropriate PPE to minimize exposure. |
| Aquatic Toxicity | Very toxic to aquatic organisms.[4] | Prevent release to the environment. Do not let the product enter drains.[5][6] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated labware, and spill cleanup materials.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused or expired compound, contaminated personal protective equipment (gloves, lab coats), and disposable labware (e.g., pipette tips, tubes), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including a respirator if dust may be generated.[1]
-
Carefully sweep or vacuum up solid spills and place the material into a labeled hazardous waste container.[2][3][4] Avoid actions that could generate dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in the hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, such as a sodium hypochlorite solution, followed by a thorough rinse.[1] Collect all cleaning materials as hazardous waste.
3. Container Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[6]
-
Ensure that the disposal process complies with all local, state, and federal regulations.[1][4]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Niclosamide-13C6
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Niclosamide-13C6, a stable isotope-labeled version of the potent anthelmintic and potential antineoplastic agent, Niclosamide. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive safety approach is mandatory. This includes a combination of engineering controls and personal protective equipment to minimize exposure.
| Control/PPE | Specification | Rationale |
| Ventilation | Chemical Fume Hood or Class II Biological Safety Cabinet | To contain airborne particles and prevent inhalation. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust and splashes. |
| Hand Protection | Double-gloving with nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Disposable gown with tight-fitting cuffs | Prevents contamination of personal clothing. |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the powder outside of a ventilated enclosure. |
Operational Plan: Step-by-Step Handling Procedures
A meticulous and well-documented workflow is paramount when working with potent compounds like this compound. The following is a representative protocol for the preparation of a stock solution and standards for a liquid chromatography-mass spectrometry (LC-MS) analysis, a common application for isotopically labeled compounds.
Preparation of this compound Stock Solution
-
Preparation: Before starting, ensure the chemical fume hood is clean and certified. Gather all necessary equipment, including an analytical balance, volumetric flasks, and appropriate solvents.
-
Weighing: Tare a clean, tared weigh boat on the analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Transfer the weighed powder to a volumetric flask. Add a small amount of a suitable solvent (e.g., DMSO) to dissolve the powder completely.
-
Dilution: Once dissolved, bring the solution to the final volume with the same solvent. Cap the flask and invert several times to ensure a homogenous solution.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, date of preparation, and solvent. Store at -20°C for long-term stability.
Preparation of Working Standards
-
Serial Dilutions: From the stock solution, perform serial dilutions using the appropriate solvent to create a series of working standards at the desired concentrations.
-
Matrix Spiking: For quantitative analysis, the working standards may be spiked into the appropriate biological matrix (e.g., plasma, cell lysate).
-
Sample Preparation: Process the spiked samples according to the specific analytical method protocol (e.g., protein precipitation, solid-phase extraction).
-
Analysis: The prepared samples are now ready for analysis by LC-MS.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | All used PPE (gloves, gowns), weigh boats, and other contaminated disposable materials should be collected in a dedicated, clearly labeled hazardous waste bag. |
| Liquid Waste | Unused solutions and solvent rinses should be collected in a designated, sealed hazardous waste container. |
| Sharps | Needles and other sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste. |
All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Quantitative Safety and Stability Data
While a specific Occupational Exposure Limit (OEL) for Niclosamide has not been established by major regulatory bodies, it is prudent to handle it as a potent compound with a low OEL.
| Parameter | Value/Condition | Source |
| Occupational Exposure Limit (OEL) | Not established | [1][2] |
| Storage Temperature (Powder) | -20°C for up to 3 years | [3] |
| Storage Temperature (in Solvent) | -80°C for up to 6 months | [3] |
| Stability - pH | Hydrolyzes in strong acid or alkali; more stable at pH below 4 | [4] |
| Stability - Light | Photosensitive; degrades in sunlight and UV light | [4] |
| Stability - Temperature | Stable to heat under normal conditions, but degradation is rapid at elevated temperatures (70-100°C) | [4][5] |
Experimental Workflow
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
